molecular formula C5H11NS B13320664 N-Ethylthietan-3-amine

N-Ethylthietan-3-amine

Cat. No.: B13320664
M. Wt: 117.22 g/mol
InChI Key: JTNRPCAVKQXCRQ-UHFFFAOYSA-N
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Description

N-Ethylthietan-3-amine is a specialized secondary amine compound of significant interest in advanced chemical research and development. This molecule incorporates a thietane ring, a four-membered saturated ring system containing a sulfur heteroatom, which confers unique steric and electronic properties. The compound's structure, featuring both amine and thioether functional groups on a small, strained ring, makes it a valuable and versatile building block for synthesizing more complex molecular architectures. Researchers value this amine for its potential as a precursor in pharmaceutical development, particularly in creating novel ligands or as a scaffold in medicinal chemistry. Its application extends to materials science, where it may serve as a monomer or catalyst component in polymerizations. The secondary amine group is a potent nucleophile, readily participating in condensation reactions, forming imines, or undergoing reductive amination to create tertiary amines . As with all amines, its lone electron pair on the nitrogen atom defines its chemical behavior, including its ability to act as a base or a catalyst in organic transformations . This product is intended for research purposes by qualified laboratory professionals. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NS

Molecular Weight

117.22 g/mol

IUPAC Name

N-ethylthietan-3-amine

InChI

InChI=1S/C5H11NS/c1-2-6-5-3-7-4-5/h5-6H,2-4H2,1H3

InChI Key

JTNRPCAVKQXCRQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1CSC1

Origin of Product

United States

Foundational & Exploratory

N-Ethylthietan-3-amine: A Physicochemical Deep Dive for the Medicinal Chemist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Physicochemical Properties of a Promising Drug Discovery Building Block

Authored by: A Senior Application Scientist

Introduction: The Rise of the Thietane Moiety in Drug Design

In the relentless pursuit of novel chemical matter with enhanced pharmacological profiles, medicinal chemists are increasingly turning their attention to under-explored three-dimensional scaffolds. Among these, the thietane ring, a four-membered sulfur-containing heterocycle, has emerged as a compelling bioisostere for various functional groups, offering a unique combination of properties that can positively influence a compound's developability.[1][2] This guide focuses on a specific, yet broadly applicable derivative, N-Ethylthietan-3-amine, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its core physicochemical properties. A thorough grasp of these characteristics is paramount for the rational design of drug candidates with optimized absorption, distribution, metabolism, and excretion (ADME) profiles.

This document moves beyond a mere recitation of facts, delving into the causality behind experimental choices and providing detailed, field-proven protocols for the characterization of this and similar molecules. We will explore the synthesis of N-Ethylthietan-3-amine and then dissect its key physicochemical parameters: basicity (pKa), lipophilicity (logP), aqueous solubility, and metabolic stability.

Synthesis of N-Ethylthietan-3-amine: A Practical Approach

A robust and widely applicable method for the synthesis of N-Ethylthietan-3-amine is reductive amination.[3][4] This one-pot reaction is highly efficient for forming the crucial C-N bond. The synthesis commences with the reaction of thietan-3-one with ethylamine to form an imine intermediate, which is then reduced in situ to the desired tertiary amine.[5][6]

Experimental Protocol: Reductive Amination

Materials:

  • Thietan-3-one

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)[7]

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as the reaction solvent

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of thietan-3-one (1.0 eq) in the chosen solvent (DCM or DCE), add ethylamine (1.1-1.5 eq).

  • If desired, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq), portion-wise to control any potential exotherm.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude N-Ethylthietan-3-amine by flash column chromatography on silica gel to obtain the final product.

I. Basicity (pKa): The Ionization Gatekeeper

The basicity of a molecule, quantified by its pKa value, is a critical determinant of its behavior in biological systems. It dictates the extent of ionization at physiological pH (typically around 7.4), which in turn influences solubility, membrane permeability, and target engagement. For an amine, the pKa refers to the equilibrium constant of its conjugate acid.

Predicted pKa of N-Ethylthietan-3-amine

Utilizing computational tools, the predicted pKa of the conjugate acid of N-Ethylthietan-3-amine is approximately 9.5 - 10.5 .[8][9] This suggests that at physiological pH, N-Ethylthietan-3-amine will be predominantly protonated, existing as a positively charged species. This has significant implications for its interactions with biological membranes and potential targets.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for the experimental determination of pKa values.[5] The principle involves the gradual titration of a solution of the compound with a standardized acid or base and monitoring the corresponding change in pH.

Materials:

  • N-Ethylthietan-3-amine

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water (degassed)

  • Methanol or another co-solvent if solubility is low

  • Calibrated pH meter with a combination electrode

  • Automatic titrator or manual burette

  • Stir plate and stir bar

Procedure:

  • Accurately weigh a sample of N-Ethylthietan-3-amine and dissolve it in a known volume of deionized water to a final concentration of approximately 1-10 mM. If necessary, a co-solvent like methanol can be used, but its concentration should be kept to a minimum and recorded.

  • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).

  • Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

  • Immerse the calibrated pH electrode in the solution and allow the reading to stabilize while stirring gently.

  • Titrate the solution with the standardized 0.1 M HCl, adding small, precise increments of the titrant.

  • Record the pH value after each addition, ensuring the reading is stable before proceeding.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, a plot of the first or second derivative of the titration curve can be used to accurately determine the equivalence point.

II. Lipophilicity (logP/logD): Balancing Water and Fat

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter in drug design, influencing absorption, distribution, metabolism, and toxicity. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water for the neutral species, or the distribution coefficient (logD) at a specific pH for ionizable compounds.

Predicted logP and logD of N-Ethylthietan-3-amine

Computational predictions for N-Ethylthietan-3-amine suggest a logP value in the range of 1.0 - 1.5 .[10][11] Given its basicity, the logD at pH 7.4 is predicted to be significantly lower, likely in the range of -0.5 to 0.5 , due to the predominance of the protonated, more water-soluble form.

Experimental Determination of logD: The Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for determining logP and logD values. It involves partitioning the compound between two immiscible phases (n-octanol and an aqueous buffer) and measuring its concentration in each phase after equilibrium has been reached.

Materials:

  • N-Ethylthietan-3-amine

  • n-Octanol (pre-saturated with phosphate buffer)

  • Phosphate buffer (pH 7.4, pre-saturated with n-octanol)

  • Vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of N-Ethylthietan-3-amine in either the phosphate buffer or n-octanol.

  • In a vial, combine a known volume of the n-octanol and the phosphate buffer (e.g., in a 1:1 ratio).

  • Add a small aliquot of the stock solution to the biphasic system. The final concentration should be within the linear range of the analytical method.

  • Securely cap the vials and shake them for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Centrifuge the vials at a moderate speed to achieve complete phase separation.

  • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

  • Determine the concentration of N-Ethylthietan-3-amine in each phase using a validated analytical method.

  • Calculate the logD₇.₄ using the following formula: logD₇.₄ = log ([Concentration in n-octanol] / [Concentration in aqueous phase])

III. Aqueous Solubility: The Prerequisite for Absorption

Adequate aqueous solubility is a fundamental requirement for the oral absorption of a drug. Poor solubility can lead to low bioavailability and erratic absorption, hindering clinical development. For early-stage drug discovery, kinetic solubility is often measured as a high-throughput surrogate for thermodynamic solubility.

Expected Aqueous Solubility of N-Ethylthietan-3-amine

Based on its predicted pKa and logD, N-Ethylthietan-3-amine is expected to exhibit good aqueous solubility, particularly at acidic to neutral pH where it will be predominantly in its protonated, salt form.

Experimental Determination of Kinetic Solubility: Nephelometry

Nephelometry is a rapid, high-throughput method for assessing kinetic solubility. It measures the amount of light scattered by undissolved particles in a solution, providing an indication of when a compound precipitates out of solution as its concentration increases.

Materials:

  • N-Ethylthietan-3-amine (as a high-concentration stock solution in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Clear-bottomed 96- or 384-well microplates

  • Automated liquid handler

  • Nephelometer (plate reader with light-scattering capabilities)

Procedure:

  • Prepare a serial dilution of the N-Ethylthietan-3-amine DMSO stock solution in a microplate.

  • In a separate microplate, add a fixed volume of PBS to each well.

  • Using an automated liquid handler, transfer a small volume of the DMSO stock dilutions to the corresponding wells of the PBS plate. This rapid addition from a concentrated organic solution into an aqueous buffer is what defines the "kinetic" nature of the assay.

  • Mix the plate thoroughly.

  • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours).

  • Measure the light scattering in each well using a nephelometer.

  • The kinetic solubility is determined as the concentration at which a significant increase in light scattering (indicating precipitation) is observed compared to the baseline.

IV. Metabolic Stability: Predicting In Vivo Clearance

The metabolic stability of a compound provides an early indication of its likely in vivo clearance and, consequently, its half-life and dosing frequency. In vitro assays using liver microsomes are a standard tool for assessing phase I metabolic liabilities.

Expected Metabolic Fate of N-Ethylthietan-3-amine

The metabolism of N-Ethylthietan-3-amine is anticipated to be primarily mediated by cytochrome P450 (CYP) enzymes. The likely metabolic pathways include:

  • N-dealkylation: The removal of the ethyl group to form thietan-3-amine. This is a common metabolic pathway for N-alkylamines.[12][13]

  • Oxidation of the thietane ring: The sulfur atom can be oxidized to the corresponding sulfoxide and then to the sulfone. Ring hydroxylation is also a possibility.

  • N-oxidation: Formation of the N-oxide is a potential metabolic route for tertiary amines.

The thietane ring, being a saturated heterocycle, may offer some resistance to metabolism compared to more electron-rich aromatic systems. However, the α-carbons to the nitrogen and sulfur atoms are potential sites of oxidative metabolism.[14][15]

Experimental Determination of Metabolic Stability: Liver Microsome Assay

This in vitro assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in phase I drug-metabolizing enzymes.

Materials:

  • N-Ethylthietan-3-amine

  • Pooled human liver microsomes (or from other species of interest)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile (containing an internal standard for LC-MS analysis)

  • Incubator/water bath at 37°C

  • LC-MS/MS system for quantification

Procedure:

  • Prepare a working solution of N-Ethylthietan-3-amine in the phosphate buffer.

  • In microcentrifuge tubes, pre-warm a mixture of the liver microsomes and the buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Immediately add the N-Ethylthietan-3-amine working solution to the reaction mixture (final concentration typically 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing cold acetonitrile with an internal standard.

  • Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of N-Ethylthietan-3-amine at each time point.

  • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear portion of this plot gives the rate constant of depletion. From this, the in vitro half-life (t½) and intrinsic clearance (Cl_int) can be calculated.

Data Summary and Visualization

The following table summarizes the predicted physicochemical properties of N-Ethylthietan-3-amine.

PropertyPredicted ValueImplication in Medicinal Chemistry
pKa 9.5 - 10.5Predominantly protonated at physiological pH, enhancing aqueous solubility.
logP 1.0 - 1.5Moderate lipophilicity in its neutral form.
logD (pH 7.4) -0.5 - 0.5Good balance between lipophilicity and hydrophilicity for membrane passage and solubility.
Aqueous Solubility GoodFavorable for oral absorption and formulation.
Metabolic Stability ModeratePotential for N-dealkylation and ring oxidation; requires experimental verification.
Diagrams of Experimental Workflows

pKa_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve N-Ethylthietan-3-amine in degassed H₂O B Add KCl for constant ionic strength A->B C Titrate with standardized HCl B->C D Record pH after each addition C->D E Plot pH vs. Volume of Titrant D->E F Determine pKa from half-equivalence point E->F

Caption: Workflow for pKa determination by potentiometric titration.

LogD_Shake_Flask_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Prepare pre-saturated n-octanol and buffer (pH 7.4) B Add compound to the biphasic system A->B C Shake to reach equilibrium B->C D Centrifuge for phase separation C->D E Quantify concentration in each phase (LC-MS) D->E F Calculate logD E->F

Caption: Workflow for logD determination by the shake-flask method.

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_sample_proc Sample Processing cluster_analysis Data Analysis A Incubate compound with liver microsomes + NADPH at 37°C B Quench aliquots at various time points A->B C Protein precipitation with acetonitrile B->C D Centrifuge and collect supernatant C->D E Quantify remaining compound by LC-MS/MS D->E F Calculate in vitro half-life and clearance E->F

Caption: Workflow for in vitro metabolic stability assay.

Conclusion

N-Ethylthietan-3-amine represents a valuable building block in modern medicinal chemistry. Its predicted physicochemical properties—notably its basicity, balanced lipophilicity, and likely good aqueous solubility—make it an attractive scaffold for the design of new therapeutic agents. The experimental protocols detailed in this guide provide a robust framework for the accurate determination of these key parameters, enabling a data-driven approach to drug design and lead optimization. A thorough understanding and experimental validation of these properties are essential for harnessing the full potential of the thietane moiety and for developing drug candidates with a higher probability of clinical success.

References

  • Rowan's Free Online pKa Calculator. [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software - Virtual Computational Chemistry Laboratory. [Link]

  • LogP Value Predictor. [Link]

  • MolGpKa. bio.tools. [Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. MDPI. [Link]

  • Is there any software (preferably free) to calculate the partition coefficient (LogP)? Reddit. [Link]

  • Calculate Partition Coefficients | LogP Prediction Software. ACD/Labs. [Link]

  • Prediction of pKa from chemical structure using free and open-source tools. Figshare. [Link]

  • Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. PubMed. [Link]

  • Macro-pKa. Schrödinger. [Link]

  • pKa Calculator | Find pKa from pH or Ka. Omni Calculator. [Link]

  • Virtual logP On-line. [Link]

  • N-Dealkylation of Amines. PMC. [Link]

  • Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. ResearchGate. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

  • Biotransformation of aryl alkylamines by Cunninghamella bainieri. PubMed. [Link]

  • Thietan-3-amine | C3H7NS. PubChem. [Link]

  • Bioactivation potential of thiophene-containing drugs. PubMed. [Link]

  • Thietanes and Derivatives thereof in Medicinal Chemistry. ResearchGate. [Link]

  • Thietanes and Derivatives thereof in Medicinal Chemistry. Bentham Science Publisher. [Link]

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central. [Link]

  • Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • How to prepare the given amine using a reductive amination reaction? Homework.Study.com. [Link]

  • N-ethyl-N,3-dimethylpentan-3-amine | C9H21N. PubChem. [Link]

  • N-ethyl-3-thiophen-2-yloxypropan-1-amine | C9H15NOS. PubChem. [Link]

  • 21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. [Link]

  • N-ethylhexan-3-amine | C8H19N. PubChem. [Link]

  • N-ethyl-N-methyloctan-3-amine | C11H25N. PubChem. [Link]

Sources

Literature review on thietane-based heterocycles in drug discovery

[1]

Executive Summary

While oxetanes and azetidines have become staples in modern medicinal chemistry for their ability to modulate lipophilicity and metabolic stability, the sulfur-containing thietane ring remains an underutilized bioisostere.[1][2] This guide provides a technical deep-dive into thietane scaffolds, positioning them not merely as structural curiosities but as strategic tools for altering molecular geometry, tuning electronic properties, and introducing metabolic "soft spots" or stable polar motifs (via oxidation) in drug candidates.

Structural & Physicochemical Architecture

The Thietane Anomaly

Thietane (trimethylene sulfide) is a four-membered saturated heterocycle.[2][3] Unlike its oxygen counterpart (oxetane), the larger covalent radius of sulfur (1.02 Å vs. 0.73 Å for oxygen) introduces unique conformational behaviors.

  • Ring Strain: Thietane possesses significant ring strain (~19 kcal/mol), slightly less than cyclobutane (~26 kcal/mol) and oxetane (~25 kcal/mol). This strain drives reactivity, particularly in ring-opening events, but is stable enough for survival in diverse physiological conditions.

  • Conformation (Puckering): To alleviate torsional strain (eclipsing interactions), the thietane ring adopts a puckered conformation with a puckering angle of approximately 26°–35° . This contrasts with the planar transition states of some 4-membered rings, providing a distinct 3D vector for substituent projection.

  • Lipophilicity & Polarity: The sulfur atom is less electronegative than oxygen, making the thietane ring more lipophilic than oxetane but more polar than cyclobutane. However, its oxidized forms (sulfoxides and sulfones) are highly polar, offering a tunable "polarity switch."

Bioisosteric Mapping

Thietanes serve as versatile bioisosteres in scaffold hopping campaigns.

Bioisosteric TargetThietane Analog ApplicationMechanistic Advantage
Cyclobutane ThietaneModulates lipophilicity; introduces a soft metabolic handle (S-oxidation).
Gem-dimethyl 3,3-Disubstituted ThietaneReduces conformational freedom; alters bond vectors slightly due to C-S bond length.
Carbonyl / Amide Thietane 1,1-dioxideMimics the polarity and H-bond accepting capability of carbonyls without electrophilicity.
Carboxylic Acid Thietan-3-olActs as a non-ionizable polar group (similar to oxetan-3-ol) to improve permeability.

Synthetic Methodologies

The construction of the thietane ring typically relies on the nucleophilic nature of sulfide anions or the electrophilic expansion of smaller rings.[1]

Core Synthetic Strategies
A. Double Nucleophilic Displacement (Standard)

The most robust method involves the reaction of 1,3-dihalides or 1,3-disulfonates with an inorganic sulfide source (Na₂S or K₂S).

  • Precursors: 1,3-dibromopropane derivatives, 1,3-dimesylates.

  • Key Consideration: Intramolecular cyclization competes with intermolecular polymerization. High dilution techniques are often required.

B. Ring Expansion from Thiiranes

Thiiranes (episulfides) can be expanded to thietanes using sulfur ylides (e.g., dimethyloxosulfonium methylide) or via nucleophilic attack followed by recyclization.

Visualization of Synthetic Pathways

ThietaneSynthesisStart11,3-Dihalide / DimesylateInter1Thiolate IntermediateStart1->Inter1+ Na2S / K2S(DMF, Heat)Start2Thiirane (Episulfide)Inter2Sulfonium Ylide ComplexStart2->Inter2+ Me2S(O)CH2(Corey-Chaykovsky)ProductThietane ScaffoldInter1->ProductIntramolecularCyclizationInter2->ProductRing ExpansionOxidationThietane 1,1-DioxideProduct->Oxidation+ mCPBA / H2O2(Oxidation)

Figure 1: Primary synthetic pathways for accessing thietane and its oxidized derivatives.

Detailed Experimental Protocol

Target: Synthesis of 6-bromospiro[indoline-3,3'-thietan]-2-one (A spiro-thietane scaffold). Context: Spiro-thietanes utilize the 4-membered ring to enforce rigid orthogonality, useful for targeting enzyme pockets where conformational entropy loss must be minimized.

Materials
  • Substrate: 6-bromo-3,3-bis(hydroxymethyl)indolin-2-one.[4]

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Sodium Sulfide nonahydrate (Na₂S·9H₂O).

  • Solvents: Anhydrous Dichloromethane (DCM), Dimethylformamide (DMF).

Step-by-Step Methodology
  • Activation (Mesylation):

    • Dissolve 1.0 eq of substrate in anhydrous DCM under N₂ atmosphere. Cool to 0 °C.

    • Add 2.2 eq of TEA.[4] Stir for 10 min.

    • Dropwise add 2.1 eq of MsCl.[4] The exotherm must be controlled to prevent side reactions.

    • Allow to warm to RT and stir for 16 h.

    • Validation: TLC should show disappearance of the polar diol and appearance of the less polar dimesylate.

    • Workup: Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Cyclization (Thio-etherification):

    • Dissolve the crude dimesylate in DMF (0.1 M concentration to favor cyclization over polymerization).

    • Add 1.5 eq of Na₂S[4]·9H₂O.

    • Heat to 60 °C for 4 hours.

    • Mechanism: The sulfide anion displaces the first mesylate intermolecularly (or effectively intramolecularly if pre-complexed), followed by a rapid intramolecular displacement of the second mesylate to close the ring.

  • Purification:

    • Pour reaction mixture into excess water (precipitates inorganic salts). Extract with Ethyl Acetate.[4]

    • Purify via silica gel chromatography (Gradient: 10% -> 30% EtOAc in Hexanes).

    • Yield Expectation: 60–75%.

Pharmacological Applications & Case Studies

Thietanose Nucleosides (Antiviral)

Replacing the furanose oxygen of nucleosides with sulfur (thietanose) or the entire sugar ring with a thietane ring creates "thietanose nucleosides."[4][5]

  • Example: Analogs of Oxetanocin A .

  • Mechanism: The thietane ring mimics the sugar pucker required for viral polymerase recognition but lacks the hydrolytic lability of the hemiacetal linkage found in natural nucleosides. This confers resistance to phosphorylases.

Thietane-Modified Taxoids (Anticancer)

Modifications to the D-ring of Docetaxel/Paclitaxel.

  • Observation: Replacing the oxetane D-ring with a thietane ring alters the hydrogen bonding network with the tubulin binding site.

  • Outcome: While some derivatives show reduced potency, they provide critical SAR (Structure-Activity Relationship) data regarding the necessity of the H-bond acceptor at that position.

Thietane 1,1-Dioxide as a Peptide Isostere

The sulfone moiety within the thietane ring is a strong H-bond acceptor.

  • Application: Used as a spacer in protease inhibitors.

  • Benefit: The rigid geometry of the 4-membered sulfone aligns carbonyl-mimicking vectors without the susceptibility to nucleophilic attack that characterizes actual carbonyls.

Metabolic Pathway Visualization

ThietaneMetabolismThietaneThietane Drug(Lipophilic)SulfoxideS-Oxide (Sulfoxide)(Chiral Center Created)Thietane->SulfoxideFMO / CYP450(Phase I Metabolism)SulfoneS,S-Dioxide (Sulfone)(Highly Polar / Stable)Sulfoxide->SulfoneFMO / CYP450(Oxidation)RingOpenRing Opening(Reactive Thiol/Electrophile)Sulfoxide->RingOpenNucleophilic Attack(Rare/Toxic Potential)

Figure 2: Metabolic trajectory of thietane-containing drugs. The sulfone is often the excretion product.

Critical Analysis: Challenges & Opportunities

The Oxidation Liability

A primary concern with thietanes is the susceptibility of the sulfur atom to oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s.

  • Risk: Uncontrolled oxidation leads to racemic sulfoxides, complicating pharmacokinetic profiles.

  • Mitigation: Pre-oxidizing the thietane to the 1,1-dioxide (sulfone) during synthesis eliminates this metabolic ambiguity and increases water solubility.

Toxicity Concerns

Unlike thiiranes (3-membered), which are highly electrophilic and genotoxic (DNA alkylators), thietanes are relatively stable. However, 1,2-ring opening can occur under strong nucleophilic stress. Toxicity screening (Ames test) is mandatory early in the development of thietane candidates.

References

  • Thietanes and Derivatives thereof in Medicinal Chemistry. Current Medicinal Chemistry.

  • Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry.

  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres. ACS Medicinal Chemistry Letters.

  • Thietane Compounds as Pharmaceutical Cores: Applications and Protocols. BenchChem Application Notes.

  • Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry.

An In-Depth Technical Guide to Predicting and Enhancing the Metabolic Stability of N-Ethylthietan-3-amine Motifs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of the Thietane Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel chemical matter with optimized pharmacological profiles is paramount. Small, strained heterocyclic rings have emerged as powerful tools for drug designers, offering a unique combination of properties to overcome common liabilities in drug candidates. Among these, the thietane ring, a four-membered heterocycle containing a sulfur atom, has garnered significant attention.[1][2][3] Its incorporation into molecular scaffolds can profoundly influence physicochemical properties, including solubility, lipophilicity, and metabolic stability, often serving as a valuable bioisostere for more common groups like gem-dimethyl or phenyl rings.[4]

This guide focuses specifically on the N-ethylthietan-3-amine motif, a substructure of increasing interest. While the thietane ring itself can confer metabolic stability compared to more lipophilic moieties, the overall metabolic fate of a molecule is a complex interplay of all its constituent parts. The tertiary amine functionality introduces specific metabolic pathways that are critical to understand and engineer. This document provides a comprehensive, field-proven framework for researchers to predict, assess, and strategically improve the metabolic stability of compounds containing this promising scaffold. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and explore modern strategies for rational drug design.

Pillar 1: Anticipating Metabolic Fate - The Primary Pathways of Concern

Before any bench work commences, a robust understanding of the likely metabolic transformations is essential for efficient drug design. For the N-ethylthietan-3-amine core, two primary regions are susceptible to metabolism: the N-ethyl group and the thietane sulfur atom.

  • N-Dealkylation of the Ethyl Group: The N-dealkylation of tertiary and secondary amines is one of the most common metabolic reactions, predominantly catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor.[5][6] This process involves the oxidation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously cleaves to yield a secondary amine (N-desethyl metabolite) and acetaldehyde.[7] This pathway often represents a significant clearance mechanism and can lead to the formation of active or inactive metabolites.[8]

  • Oxidation of the Thietane Sulfur: The sulfur atom within the thietane ring is a nucleophilic center susceptible to oxidation. This is primarily mediated by CYPs and Flavin-containing Monooxygenases (FMOs). The initial oxidation product is the thietane S-oxide (sulfoxide), which can be further oxidized to the corresponding S-dioxide (sulfone). These transformations increase the polarity of the molecule, which typically aids in its excretion.

  • Formation of Reactive Iminium Intermediates: A critical consideration for cyclic tertiary amines is their potential to form reactive iminium ion intermediates through CYP-mediated oxidation.[9] These electrophilic species can covalently bind to nucleophilic macromolecules like proteins and DNA, which is a potential mechanism for toxicity. Understanding the propensity of a compound to form such intermediates is a key aspect of safety assessment.

The interplay of these pathways dictates the overall metabolic profile. A primary goal in the lead optimization phase is to identify these "metabolic soft spots" and strategically modify the structure to attenuate these reactions without compromising pharmacological activity.[10][11][12]

Caption: Predicted primary metabolic pathways for the N-ethylthietan-3-amine motif.

Pillar 2: In Silico and In Vitro Assessment - A Two-Pronged Approach

Modern drug discovery leverages a synergistic relationship between computational prediction and experimental validation. This approach saves considerable resources by prioritizing which compounds to synthesize and which experiments to run.

In Silico Prediction of Metabolic Hotspots

A variety of computational tools are available to predict sites of metabolism (SoMs) and estimate metabolic stability. These platforms use either rule-based/knowledge-based approaches or more complex quantum mechanics and machine learning models to predict the most likely atoms or bonds to be metabolized by various enzyme systems.[12][13][14]

Prominent Software Platforms:

  • MetaSite™: Predicts CYP and FMO-mediated metabolic transformations.[15][16]

  • ADMET Predictor®: A comprehensive platform that predicts a wide range of ADMET properties, including sites of metabolism for multiple CYP enzymes and clearance values.[17]

  • BioTransformer 3.0: A tool that predicts the metabolism of small molecules by various systems, including mammalian enzymes and gut microbiota.[13]

  • Semeta™: Specifically designed for DMPK scientists, it predicts Phase I and II metabolic routes with high precision.[18][19]

Causality Behind the Choice: The rationale for using these tools is risk mitigation and resource optimization. By running a virtual screen on a set of designed analogs, a medicinal chemist can get an early indication of metabolic liabilities. For instance, if a tool consistently predicts rapid N-dealkylation for a series of compounds, the chemist can proactively design molecules that block this position before committing to synthesis.[12][14]

In Vitro Experimental Validation: The Core Assays

While in silico tools are powerful for hypothesis generation, experimental data is required for definitive assessment. The two most fundamental assays for determining metabolic stability are the liver microsomal stability assay and the hepatocyte stability assay.[20][21][22]

This is often the first experimental screen performed. Liver microsomes are subcellular fractions of hepatocytes that are rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450s.[22][23][24] This assay is cost-effective, has high throughput, and is excellent for assessing a compound's susceptibility to oxidative metabolism.[25][26]

Table 1: Standard Parameters for Liver Microsomal Stability Assay

ParameterTypical ValueRationale
Test System Pooled Human Liver MicrosomesAverages out inter-individual variability in enzyme expression.
Protein Conc. 0.5 mg/mLSufficient enzyme concentration for measurable turnover.[23]
Compound Conc. 1 µMTypically below the Km for most CYPs, approximating linear kinetics.
Cofactor NADPH (1 mM)Essential for CYP enzyme activity.[23][24]
Time Points 0, 5, 15, 30, 45, 60 minCaptures a range of turnover rates from high to low.[27]
Replicates n=2 or 3Ensures statistical robustness of the data.
Negative Control Incubation without NADPHConfirms that compound loss is enzyme-dependent.[23]
Positive Control Midazolam, VerapamilValidates that the microsomal batch and assay conditions are performing as expected.

Detailed Experimental Protocol: Liver Microsomal Stability

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a 100x working solution (e.g., 100 µM in acetonitrile/water) for spiking into the incubation.

  • Incubation Master Mix: In a phosphate buffer (pH 7.4), combine liver microsomes (to a final concentration of 0.5 mg/mL) and the test compound (to a final concentration of 1 µM). Pre-warm this mixture at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH to a final concentration of 1 mM. This is your T=0 sample point.

  • Sampling: At each designated time point (e.g., 5, 15, 30, 45, 60 min), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately add the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (a structurally unrelated, stable compound for analytical normalization). This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.[28]

  • Sample Processing: Centrifuge the quenched samples at high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[23]

This assay is considered the "gold standard" for in vitro metabolic assessment because it uses intact liver cells.[22] Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their requisite cofactors in a physiologically relevant environment.[28] This assay also accounts for compound uptake into the cell, providing a more comprehensive picture of hepatic clearance.[27][28]

Table 2: Standard Parameters for Hepatocyte Stability Assay

ParameterTypical ValueRationale
Test System Cryopreserved Human HepatocytesProvides a whole-cell system with both Phase I and II enzymes.[28]
Cell Density 0.5 - 1.0 x 10^6 cells/mLBalances metabolic activity with cell viability and reagent costs.[29][30]
Compound Conc. 1 µMStandard concentration for assessing intrinsic clearance.
Time Points 0, 15, 30, 60, 90, 120 minLonger time points are often needed as turnover can be slower than in microsomes.[27]
Replicates n=2 or 3Ensures statistical robustness.
Positive Controls Testosterone, 7-EthoxycoumarinWell-characterized compounds to validate both Phase I and Phase II activity.[27]

Detailed Experimental Protocol: Hepatocyte Stability

  • Hepatocyte Revival: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and gently transfer them into pre-warmed incubation medium. Perform a cell count and viability check (e.g., using Trypan Blue exclusion).

  • Cell Suspension: Adjust the cell density to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL) in the incubation medium.

  • Incubation and Initiation: Add the test compound (from a concentrated stock) to the hepatocyte suspension to achieve the final 1 µM concentration. Place the plate in an incubator at 37°C with 5% CO2, often with gentle shaking to keep cells in suspension.

  • Sampling and Quenching: At each time point, withdraw an aliquot and quench the reaction using the same method described for the microsomal assay (ice-cold acetonitrile with an internal standard).

  • Sample Processing and Analysis: Process the samples via centrifugation and analyze the supernatant by LC-MS/MS, identical to the microsomal workflow.

Caption: A generalized workflow for in vitro metabolic stability assessment.

Data Analysis and Interpretation

The primary output from the LC-MS/MS analysis is the peak area of the parent compound at each time point, normalized to the internal standard.[30] From this, the percentage of the parent compound remaining is calculated relative to the T=0 time point.

  • Half-Life (t½): The natural log of the percent remaining is plotted against time. The slope of this line is the elimination rate constant (k).

    • Slope (k) = (ln(C2) - ln(C1)) / (t2 - t1)

    • t½ (min) = 0.693 / |k|

  • Intrinsic Clearance (CLint): This value represents the inherent ability of the liver enzymes to metabolize a drug. It is a more scalable parameter than half-life.

    • For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (mL incubation / mg microsomal protein)

    • For Hepatocytes (µL/min/10^6 cells): CLint = (0.693 / t½) * (mL incubation / million cells)

Table 3: General Interpretation of Human Liver Microsome CLint Values

CLint (µL/min/mg protein)Stability ClassificationImplication for Drug Design
< 10 High StabilityLow risk of high first-pass metabolism. Likely to have a longer in vivo half-life.
10 - 50 Moderate StabilityMay be acceptable, but optimization could be beneficial.
> 50 Low StabilityHigh risk of extensive first-pass metabolism and poor oral bioavailability. A primary target for medicinal chemistry optimization.

Pillar 3: Strategies to Enhance Metabolic Stability

When a compound containing the N-ethylthietan-3-amine motif exhibits high clearance, the next step is to identify the metabolic soft spot(s) through metabolite identification studies (typically using the same incubation samples and high-resolution LC-MS/MS) and then rationally modify the structure.[10][11]

  • Blocking N-Dealkylation: If N-dealkylation is the primary clearance pathway, modifications can be made to the ethyl group or its immediate environment.

    • Steric Hindrance: Replacing the N-ethyl with a bulkier group like N-isopropyl or N-cyclopropyl can sterically shield the alpha-carbon from CYP enzymes. A classic strategy is the introduction of an N-tert-butyl group to completely prevent N-dealkylation.[31]

    • Deuteration: Replacing the C-H bonds on the alpha-carbon of the ethyl group with C-D bonds (deuterium) can slow the rate of metabolism.[32] This is due to the kinetic isotope effect, where the stronger C-D bond is harder for the enzyme to break. This is a subtle modification that is less likely to impact pharmacology.[33]

  • Modulating Thietane Oxidation: If S-oxidation is a major pathway, strategies can be employed to reduce the nucleophilicity of the sulfur atom.

    • Electronic Effects: Introducing electron-withdrawing groups elsewhere on the molecule, if tolerated by the SAR, can decrease the electron density on the sulfur atom, making it less prone to oxidation.

  • Conformational Constraint: Locking the molecule into a conformation that is unfavorable for binding to the metabolic enzyme's active site can enhance stability.[31] This can be achieved by introducing cyclic structures or other rigidifying elements.

Caption: Logic diagram for optimizing metabolic stability.

Conclusion

The N-ethylthietan-3-amine motif is a valuable scaffold in contemporary drug discovery, offering unique three-dimensional architecture and favorable physicochemical properties. However, its inherent tertiary amine structure presents predictable metabolic liabilities, primarily N-dealkylation and S-oxidation. A successful drug discovery campaign requires a proactive and systematic approach to address these potential issues. By integrating early in silico predictions with robust in vitro assays like the liver microsomal and hepatocyte stability screens, researchers can gain a clear, actionable understanding of a compound's metabolic profile. This data-driven approach, which moves from prediction to validation and finally to rational redesign, empowers medicinal chemists to efficiently engineer molecules with enhanced metabolic stability, ultimately increasing the probability of identifying durable and successful clinical candidates.

References

  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • Eurofins Discovery. (n.d.). Metabolic Stability Services.
  • Xu, R., Nemes, C., & Cohen, L. H. (2002). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed.
  • BenchChem. (2025). Thietane Compounds as Pharmaceutical Cores: Applications and Protocols.
  • MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • Wishart DS, Tian S, Allen D, et al. (2022). BioTransformer 3.0.
  • Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Bentham Science Publisher.
  • ResearchGate. (n.d.). Thietanes and Derivatives thereof in Medicinal Chemistry | Request PDF.
  • Optibrium. (n.d.). Semeta: Metabolite Prediction Software.
  • Evotec. (n.d.). Hepatocyte Stability | Cyprotex ADME-Tox Solutions.
  • Lee, J., Liu, Y. T., & Yang, Z. (2018). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC.
  • Bentham Science Publishers. (2022). s Thietanes and Derivatives thereof in Medicinal Chemistry.
  • BenchChem. (2025). Technical Support Center: Enhancing Metabolic Stability of Small Molecule Inhibitors.
  • Molecular Discovery. (n.d.). MetaSite - Metabolism prediction.
  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS.
  • Domainex. (n.d.). Hepatocyte Stability Assay.
  • Optibrium. (2024). Optibrium launches a metabolism prediction software platform tailored to DMPK scientists.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds.
  • Kumar, A., & S, G. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Letters.
  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.
  • Coutts, R. T., Su, P., & Baker, G. B. (1994). Involvement of CYP2D6, CYP3A4, and other cytochrome P-450 isozymes in N-dealkylation reactions. PubMed.
  • Wainhaus, S. B., et al. (2010). Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. American Pharmaceutical Review.
  • Simulations Plus. (n.d.). ADMET Predictor® - Machine Learning- ADMET property prediction.
  • Journal of Applied Bioanalysis. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies.
  • Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. PubMed.
  • Al-Ghorbani, M., & El-Gamal, M. I. (2022). N-Dealkylation of Amines. PMC.
  • de Graaf, C., Vermeulen, N. P., & Feenstra, K. A. (2005). Predicting Drug Metabolism: Experiment and/or Computation?. University of Cambridge.
  • Zhou, D., Afzelius, L., & Grimm, S. W. (2006). Comparison of methods for the prediction of the metabolic sites for CYP3A4-mediated metabolic reactions. PubMed.
  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes.
  • Pharma Focus Asia. (n.d.). Metabolic Stability.
  • Reddy, G. N., Laltanpuii, C., & Sonti, R. (2021). Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade. PubMed.
  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • Dalvie, D., Kalgutkar, A. S., & Obach, R. S. (2011). Role of Cyclic Tertiary Amine Bioactivation to Reactive Iminium Species: Structure Toxicity Relationship. Bentham Science Publishers.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • ResearchGate. (n.d.). Examples of substrates undergoing enzymatic N-dealkylation.
  • Sygnature Discovery. (n.d.). Metabolite characterisation to accelerate drug discovery.
  • Al-Ghorbani, M., & El-Gamal, M. I. (2022). N-Dealkylation of Amines. University of Groningen research portal.
  • ResearchGate. (n.d.). Principal metabolic pathways for the prototypical tertiary amine tricyclic antidepressant, imipramine.
  • El-Gamal, M. I., & Al-Ghorbani, M. (2022). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. MDPI.
  • ResearchGate. (2025). Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation | Request PDF.
  • Zang, X., et al. (2025). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. ACS Publications.

Sources

An In-depth Technical Guide to the pKa and Basicity of N-Ethylthietan-3-amine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2][3][4] For novel heterocyclic scaffolds such as N-Ethylthietan-3-amine, a precise understanding of its basicity is critical for optimizing properties like solubility, permeability, and target engagement.[1][2][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine, interpret, and modulate the pKa of N-Ethylthietan-3-amine. We will explore the structural factors governing its basicity, present gold-standard experimental protocols for pKa determination, outline robust computational prediction workflows, and analyze its properties in the context of analogous cyclic amines.

Introduction: The Critical Role of pKa in Drug Discovery

N-Ethylthietan-3-amine is a saturated heterocyclic compound featuring a four-membered thietane ring and a secondary amine. The nitrogen's lone pair of electrons confers basic properties to the molecule, making its protonation state dependent on the physiological pH. The pKa value defines the pH at which the compound exists in a 50:50 equilibrium between its ionized (protonated) and non-ionized (neutral) forms.[2]

This equilibrium is paramount in drug development as it directly impacts a molecule's:

  • Absorption, Distribution, Metabolism, and Excretion (ADME): A drug's ionization state affects its ability to cross biological membranes, its binding to plasma proteins, and its overall metabolic stability.[1][3][5]

  • Solubility: The ionized form of a drug is typically more water-soluble, which is crucial for formulation and bioavailability.[1][2]

  • Target Binding: The charge state of a molecule can be critical for forming key interactions, such as salt bridges, with its biological target.[1]

Given that the majority of drugs are weak acids or bases, knowledge of the pKa is indispensable for rational drug design and lead optimization.[3]

Theoretical Framework: Factors Influencing the Basicity of N-Ethylthietan-3-amine

To predict and understand the basicity of N-Ethylthietan-3-amine, we must consider several key structural and electronic factors. The basicity of an amine is a measure of the availability of its nitrogen lone pair to accept a proton.[6]

Key Influencing Factors:

  • Inductive Effects: Alkyl groups, like the ethyl group in our target molecule, are electron-donating. This "pushes" electron density onto the nitrogen atom, increasing the availability of the lone pair and thereby increasing basicity.[6][7]

  • Hybridization: The nitrogen atom in N-Ethylthietan-3-amine is sp³ hybridized. Generally, sp³ hybridized nitrogens are more basic than sp² or sp hybridized nitrogens because the lone pair resides in an orbital with less s-character, holding it less tightly to the nucleus.[6][8][9]

  • Ring Strain: Four-membered rings like cyclobutane and thietane possess significant ring strain due to deviations from the ideal tetrahedral bond angle of 109.5°.[10][11][12][13] This strain can influence the hybridization and geometry around the nitrogen, potentially affecting lone pair availability. While oxetane and thietane have similar ring strain energies (around 19.6-25.5 kcal/mol), this is a critical feature distinguishing them from less-strained five- and six-membered rings.[11]

  • The Sulfur Heteroatom: The presence of the sulfur atom in the thietane ring is a unique feature. Sulfur is more electronegative than carbon, which could lead to an electron-withdrawing inductive effect, pulling electron density away from the nitrogen and potentially decreasing basicity compared to its carbocyclic analog, N-ethylcyclobutylamine.[8]

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is the gold-standard, high-precision technique for the experimental determination of pKa values due to its accuracy and direct measurement of pH changes upon addition of a titrant.[14][15][16][17]

Rationale for the Method

This method involves monitoring the pH of a solution of the analyte (N-Ethylthietan-3-amine) as a standardized acid (e.g., HCl) is incrementally added. The resulting titration curve—a plot of pH versus the volume of titrant added—exhibits a characteristic sigmoidal shape. The pKa is determined from the midpoint of the buffer region, which corresponds to the inflection point of the curve.[14][16] At this half-equivalence point, the concentrations of the protonated (conjugate acid) and neutral amine are equal, and the measured pH is equal to the pKa.[14]

Detailed Experimental Protocol
  • Reagent & Solution Preparation:

    • Prepare a standardized 0.1 M hydrochloric acid (HCl) solution.

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength throughout the titration.[14][17]

    • Prepare a stock solution of N-Ethylthietan-3-amine (e.g., 1 mM) in high-purity, carbonate-free water. If solubility is low, a co-solvent like methanol may be used, but the pKa must then be extrapolated back to a fully aqueous environment.[15][18]

  • Instrument Calibration:

    • Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[14][17]

  • Titration Procedure:

    • Place a known volume of the N-Ethylthietan-3-amine solution into a reaction vessel equipped with a magnetic stirrer.

    • Add the KCl solution to maintain ionic strength.

    • Purge the solution with nitrogen gas to displace dissolved CO₂, which can interfere with the measurement.[14][17]

    • Immerse the calibrated pH electrode into the solution.

    • Begin the titration by adding small, precise increments of the standardized HCl titrant.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[17]

    • Continue this process until the pH change between additions becomes minimal, indicating the titration is well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

    • Identify the half-equivalence point, where the pH is equal to the pKa.[14] This can be determined precisely by calculating the first and second derivatives of the titration curve, where the equivalence point is the peak of the first derivative plot.

Workflow for Experimental pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_reagents Prepare Reagents (Analyte, Titrant, KCl) calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) prep_reagents->calibrate setup Set up Titration Vessel (Sample, Stirrer, N2 Purge) calibrate->setup titrate Incrementally Add Titrant & Record pH setup->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot analyze Determine Half-Equivalence Point (Derivative Analysis) plot->analyze result Determine pKa (pKa = pH at half-equivalence) analyze->result

Caption: Workflow for potentiometric pKa determination.

Computational Prediction of pKa

In silico pKa prediction is an invaluable tool in early-stage drug discovery, allowing for the rapid screening of virtual compounds and prioritization of synthetic targets.[19][20][21] These methods can be broadly categorized into empirical and quantum mechanical approaches.

Empirical (Fragment-Based) Methods

Software packages like ACD/pKa DB and ChemAxon's MarvinSketch utilize large databases of experimentally determined pKa values.[22][23][24] They employ algorithms that recognize ionizable centers and apply corrections based on the electronic effects of neighboring structural fragments (Hammett-type equations) to predict the pKa of a novel molecule.[22][25]

  • Advantages: Very fast, high-throughput, and often accurate for compounds that are well-represented in the training database.[26]

  • Limitations: Accuracy may decrease for novel scaffolds or unusual electronic environments not present in the database.[27]

Quantum Mechanical (QM) Methods

First-principles QM methods, such as those based on Density Functional Theory (DFT), calculate the pKa by determining the Gibbs free energy change (ΔG) of the protonation reaction in solution.[19][28] This "direct method" is computationally intensive but relies on fundamental physics rather than empirical data, making it suitable for truly novel structures.[19][20][28]

Workflow for Computational pKa Prediction

G cluster_empirical Empirical Method cluster_qm Quantum Mechanical Method start Input 2D/3D Structure of N-Ethylthietan-3-amine emp_soft Use Software (e.g., ACD/pKa, Marvin) start->emp_soft qm_model Model Neutral & Protonated States start->qm_model emp_calc Fragment Matching & Rule-Based Calculation emp_soft->emp_calc emp_pred Predicted pKa (Empirical) emp_calc->emp_pred end Compare & Analyze Predicted Values emp_pred->end qm_calc Calculate Solvated Gibbs Free Energies (ΔG) qm_model->qm_calc qm_pred Predicted pKa (QM) qm_calc->qm_pred qm_pred->end

Caption: Dual-approach workflow for in silico pKa prediction.

Data Analysis and Interpretation

CompoundStructureRing SizeKey FeaturesReported pKaReference(s)
DiethylamineAcyclicN/AAcyclic secondary amine11.02 - 11.09[29][30][31][32]
Azetidine4-memberedSaturated N-heterocycleUnsubstituted cyclic secondary amine11.29 - 11.3[33][34][35]
N-Ethylcyclobutylamine4-memberedCarbocyclic analogN/A (pKa not found)N/A
N-Ethylthietan-3-amine 4-membered Sulfur-containing analog Target Molecule Hypothesized: 9.5 - 10.5

Analysis:

  • Comparison to Acyclic Analog: Diethylamine, a simple acyclic secondary amine, has a pKa around 11.0.[29][30][31][32] This serves as a baseline for a non-strained, alkyl-substituted amine.

  • Comparison to Azetidine: Azetidine, the unsubstituted four-membered nitrogen heterocycle, is surprisingly basic with a pKa of ~11.3.[33][34][35] This suggests that the ring strain in a four-membered ring does not inherently reduce the basicity of the amine.

  • Hypothesis for N-Ethylthietan-3-amine: The basicity of N-Ethylthietan-3-amine will primarily be a balance between the electron-donating ethyl group (increasing basicity) and the potential electron-withdrawing inductive effect of the sulfur atom (decreasing basicity). Compared to azetidine, the presence of the electronegative sulfur atom is expected to lower the pKa. Therefore, a hypothesized pKa value in the range of 9.5 to 10.5 is a scientifically grounded starting point for experimental verification.

Conclusion

A thorough understanding of the pKa of N-Ethylthietan-3-amine is a non-negotiable prerequisite for its successful development as a drug candidate. This guide has established a comprehensive framework for this endeavor. By leveraging the theoretical principles of amine basicity, employing the precision of potentiometric titration for experimental determination, and utilizing the predictive power of computational chemistry, researchers can confidently characterize this critical physicochemical property. The hypothesized pKa of 9.5-10.5, based on analysis of analogous structures, provides a clear target for validation. Ultimately, integrating this knowledge will enable more effective lead optimization, better formulation strategies, and a clearer path toward developing a safe and efficacious therapeutic agent.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8021, Diethylamine. [Link]

  • MDPI. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]

  • ChemBK. Diethylamine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10422, Azetidine. [Link]

  • ECETOC. pKa. [Link]

  • ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]

  • Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • Pion Inc. What is pKa and how is it used in drug development?. [Link]

  • ACD/Labs. Decades of Reliable pKa Predictions. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 674, Dimethylamine. [Link]

  • ACS Publications. Computer Prediction of pKa Values in Small Molecules and Proteins. [Link]

  • Tristan de Rond. Predicting charge / protonation state distribution vs pH with MarvinSketch. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • National Center for Biotechnology Information. The pKa Distribution of Drugs: Application to Drug Discovery. [Link]

  • National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]

  • SCFBio, University of South Carolina. MarvinSketch : Calculations Menu. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • ResearchGate. (PDF) The p K a Distribution of Drugs: Application to Drug Discovery. [Link]

  • ACS Publications. On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. [Link]

  • ResearchGate. In silico pKa prediction and ADME profiling | Request PDF. [Link]

  • De Gruyter. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

  • ResearchGate. Computational Approaches to Predict pKa Values. [Link]

  • ResearchGate. Machine learning methods for pKa prediction of small molecules: Advances and challenges | Request PDF. [Link]

  • ACS Publications. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • YouTube. Tools for Estimating pKa. [Link]

  • Wikipedia. Amine. [Link]

  • Reddit. Calculating pKa values : r/Chempros. [Link]

  • Chemaxon. pKa calculation. [Link]

  • Wikipedia. Azetidine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 138389, Azetidine, N-methyl-. [Link]

  • National Center for Biotechnology Information. pKa (acid-base dissociation constant) as determined by potentiometric titration. [Link]

  • Michigan State University Department of Chemistry. Amine Reactivity. [Link]

  • Royal Society of Chemistry. Anomaly in the ring strain behaviour of cyclopropane, cyclobutane, and cyclopentane, compared with their silicon analogues; a theoretical study. [Link]

  • Master Organic Chemistry. 5 Key Basicity Trends of Amines. [Link]

  • Wikipedia. Ring strain. [Link]

  • Defense Technical Information Center. Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution. [Link]

  • Chemistry LibreTexts. 24.3: Basicity of Amines. [Link]

  • Chemistry Steps. Basicity of Amines. [Link]

  • Cengage. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition. [Link]

  • Chemistry LibreTexts. Ring Strain and the Structure of Cycloalkanes. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Incorporation of N-Ethylthietan-3-amine into Peptide Backbones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-canonical structural motifs into peptides is a cornerstone of modern medicinal chemistry, enabling the modulation of pharmacological properties such as stability, conformation, and potency. The thietane ring, a four-membered sulfur-containing heterocycle, has garnered increasing interest as a bioisosteric replacement and a modulator of physicochemical properties.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of N-Ethylthietan-3-amine into peptide backbones, specifically focusing on its use as a C-terminal modifying agent via amide bond formation. We address the unique challenges posed by this sterically hindered secondary amine and present validated methods for its efficient coupling, characterization, and quality control, aimed at researchers in peptide chemistry and drug development.

Introduction: The Rationale for Thietane Incorporation

Peptide therapeutics often face challenges related to poor metabolic stability and conformational flexibility. The introduction of unique chemical moieties is a proven strategy to overcome these limitations. N-Ethylthietan-3-amine offers a novel building block for peptide modification, providing several potential advantages:

  • Structural Rigidity: The strained thietane ring can impose conformational constraints on the peptide backbone, potentially locking it into a bioactive conformation.

  • Modulation of Physicochemical Properties: The sulfur atom in the thietane ring can alter properties like lipophilicity and polarity. Depending on the oxidation state of the sulfur, thietane derivatives can be designed to be significantly less lipophilic than other cyclic counterparts.[4]

  • Novelty and Patentability: Incorporating unique structures like thietanes provides a clear path to novel chemical matter with distinct intellectual property profiles.[1][2]

This document focuses on the most direct application: coupling N-Ethylthietan-3-amine to the C-terminus of a peptide synthesized via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This modification converts the C-terminal carboxylic acid into a secondary amide, which can enhance stability by preventing degradation and neutralizing the negative charge.[5]

Foundational Principles & Experimental Design

The primary challenge in coupling N-Ethylthietan-3-amine is its nature as a sterically hindered secondary amine.[6] Unlike primary amines, secondary amines are less nucleophilic and the bulky thietane and ethyl groups can impede its approach to the activated carboxyl group of the peptide. This necessitates a carefully optimized coupling strategy.

Choosing the Right Coupling Reagent

Standard peptide coupling reagents can be effective, but for challenging couplings involving hindered amines, more potent activators are required.[6][7]

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective. HATU is particularly powerful as it forms a highly reactive OAt-ester, and the resulting HOAt byproduct can catalyze the coupling reaction.

  • Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another robust choice, well-suited for difficult couplings.

  • Carbodiimides: While standard carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) can be used, they almost always require an additive like Oxyma Pure or HOAt to enhance efficiency and minimize racemization. For this specific application, relying on a carbodiimide alone is not recommended due to the steric hindrance.[8]

Our Recommendation: We prioritize HATU for this protocol due to its superior performance in coupling sterically hindered amino acids and N-methylated residues, which present similar challenges.[8]

Workflow Overview: C-Terminal Modification on Solid Support

The overall strategy involves synthesizing the desired peptide sequence on a solid support using standard Fmoc-SPPS. The final coupling step involves reacting the C-terminal carboxylic acid of the fully assembled, N-terminally protected peptide with N-Ethylthietan-3-amine before cleavage from the resin.

G cluster_SPPS Fmoc-SPPS Peptide Assembly cluster_Modification C-Terminal Modification cluster_Final Cleavage & Purification Resin Start with appropriate Resin (e.g., Wang, Rink Amide) Deprotection1 Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Loop Repeat Cycle (n-1) times Wash1->Loop FinalDeprotection Final Fmoc Deprotection Loop->FinalDeprotection Wash2 Wash Preactivation Pre-activate Peptide-COOH (HATU/DIPEA) AmineCoupling Couple with N-Ethylthietan-3-amine FinalWash Final Wash Cleavage Cleavage from Resin & Side-Chain Deprotection FinalWash->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis LC-MS Analysis Purification->Analysis

Fig 1. High-level workflow for peptide synthesis and C-terminal modification.

Detailed Protocols

Materials & Reagents

This protocol assumes a starting scale of 0.1 mmol of a peptide synthesized on a resin with a substitution loading of 0.4-0.8 mmol/g. Adjust volumes accordingly.

ReagentSupplierGradePurpose
Fmoc-protected Amino AcidsVariousPeptide SynthesisPeptide building blocks
Rink Amide or Wang ResinVariousSPPS GradeSolid support
N,N-Dimethylformamide (DMF)Sigma-AldrichPeptide SynthesisPrimary solvent
Dichloromethane (DCM)Fisher ScientificACS GradeResin swelling and washing
PiperidineAcros OrganicsReagent GradeFmoc deprotection
N-Ethylthietan-3-amine Enamine/Custom>95% PurityModifying Reagent
HATU VariousPeptide SynthesisCoupling Reagent
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichPeptide SynthesisNon-nucleophilic base
Trifluoroacetic Acid (TFA)Sigma-AldrichReagent GradeCleavage reagent
Triisopropylsilane (TIS)Acros Organics98%Scavenger
HPLC Grade Water & Acetonitrile (ACN)Fisher ScientificHPLC GradeHPLC mobile phases
Protocol: On-Resin C-Terminal Amidation

Context: This procedure begins after the final amino acid has been coupled and the N-terminal Fmoc group has been removed. The peptide is still attached to the resin with all side-chain protecting groups intact.

  • Resin Preparation:

    • Swell the peptide-resin (0.1 mmol) in DCM (5 mL) for 30 minutes.

    • Wash the resin with DMF (3 x 5 mL for 1 minute each).

  • Activation Solution Preparation (Prepare immediately before use):

    • In a separate vial, dissolve HATU (152 mg, 0.4 mmol, 4.0 eq) in 2 mL of anhydrous DMF.

    • Add DIPEA (139 µL, 0.8 mmol, 8.0 eq) to the HATU solution. This activates the C-terminal carboxyl group on the resin.

  • Amine Solution Preparation:

    • In a separate vial, dissolve N-Ethylthietan-3-amine (52.5 mg, 0.4 mmol, 4.0 eq) in 1 mL of anhydrous DMF.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Add the Activation Solution to the resin and agitate for 5-10 minutes. This pre-activation step is crucial for activating the resin-bound carboxylic acid.

    • Add the Amine Solution to the reaction vessel.

    • Agitate the reaction mixture at room temperature for 4-6 hours. A longer coupling time is necessary to overcome the steric hindrance. For particularly difficult sequences, this can be extended overnight.

G Peptide Resin-Peptide-COOH Product Resin-Peptide-CO-N(Et)(Thietane) Peptide->Product 1. Pre-activate with HATU/DIPEA Amine N-Ethylthietan-3-amine Amine->Product 2. Couple HATU HATU DIPEA DIPEA

Fig 2. Schematic of the C-terminal coupling reaction.
  • Post-Coupling Wash:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

    • Wash with DCM (3 x 5 mL).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol: Cleavage and Deprotection
  • Prepare Cleavage Cocktail:

    • Prepare a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). CAUTION: Work in a fume hood and wear appropriate PPE.

  • Cleavage Reaction:

    • Add the cleavage cocktail (2-3 mL) to the dried resin in the reaction vessel.

    • Agitate at room temperature for 2-3 hours.

  • Product Precipitation and Isolation:

    • Filter the resin and collect the filtrate into a cold (0 °C) solution of diethyl ether (15-20 mL).

    • A white precipitate (the crude peptide) should form.

    • Centrifuge the suspension (3000 rpm, 5 min), decant the ether, and repeat the ether wash twice to remove scavengers.

    • Dry the crude peptide pellet under vacuum.

Quality Control & Data Analysis

Confirmation of successful incorporation is mandatory. The primary tools are Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC).

Mass Spectrometry Analysis

The key validation is observing the correct mass for the modified peptide. The N-Ethylthietan-3-yl amide modification results in a specific mass addition.

  • Mass of N-Ethylthietan-3-amine (C₆H₁₃NS): ~131.27 Da

  • Mass of Water (H₂O) removed during amide bond formation: ~18.02 Da

  • Net Mass Addition: Mass of (C₆H₁₂NS) = ~113.25 Da

Compare the observed mass of the product with the theoretical mass calculated as: [Theoretical Mass of Unmodified Peptide] - [Mass of OH] + [Mass of N-Ethylthietan-3-amine] - [Mass of H] or more simply: [Theoretical Mass of Unmodified Peptide] + 113.25 Da

Peptide Sequence (Example)Theoretical Mass (Unmodified, [M+H]⁺)Theoretical Mass (Modified, [M+H]⁺)Expected Mass Shift (Da)
Gly-Phe-Ala (GFA)280.13 Da393.18 Da+113.05
Tyr-Gly-Gly-Phe-Leu (YGGFL)556.28 Da669.33 Da+113.05
HPLC Analysis

Purify the crude peptide using reverse-phase HPLC (RP-HPLC). The modified peptide will typically have a different retention time than the unmodified peptide acid, often being slightly more hydrophobic. A single, sharp peak in the chromatogram corresponding to the correct mass is indicative of a pure product.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Coupling Efficiency (Mixture of starting material and product in LC-MS)Insufficient activation or coupling time; Steric hindrance is too great for conditions.1. Increase coupling time to 12-24 hours.2. Increase equivalents of amine and coupling reagent to 5.0 eq.3. Consider microwave-assisted SPPS to drive the reaction to completion.[6]
Side Product Observed at -18 Da Dehydration of the peptide backbone, particularly at Asn or Gln residues.Ensure anhydrous conditions during coupling. This is typically not an issue with on-resin chemistry but can occur.
No Product Detected Inactive reagents; Poor quality N-Ethylthietan-3-amine; Incomplete pre-activation.1. Use fresh, high-purity reagents, especially HATU and anhydrous DMF.2. Verify the structure and purity of the amine via NMR or GC-MS before use.3. Ensure the pre-activation step is performed correctly.

Conclusion

The incorporation of N-Ethylthietan-3-amine as a C-terminal amide is a viable strategy for introducing novel structural and physicochemical properties into synthetic peptides. The primary obstacle—steric hindrance of the secondary amine—can be effectively overcome by employing potent coupling reagents like HATU, extending reaction times, and using an excess of reagents. The protocols and validation methods outlined in this guide provide a robust framework for researchers to successfully synthesize and characterize these modified peptides, paving the way for the exploration of their therapeutic potential.

References

  • US4569967A - Synthesis of N-substituted peptide amides. Google Patents.
  • Katritzky, A. R., et al. (1995). Efficient peptide coupling involving sterically hindered amino acids. PubMed. URL: [Link]

  • Planning a Peptide Synthesis. AAPPTec. URL: [Link]

  • Introduction to Peptide Synthesis. Master Organic Chemistry. (2019). URL: [Link]

  • Kutschy, P., et al. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. PubMed. URL: [Link]

  • Zervas, L., & Theodoropoulos, D. M. (1956). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society. URL: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. URL: [Link]

  • Comprehensive Guide to Peptide C-Terminal Modifications. JPT. URL: [Link]

  • N,N-DIETHYLETHANAMINE (TRIETHYLAMINE). Ataman Kimya. URL: [Link]

  • Jad, Y. E., et al. (2014). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. PMC. URL: [Link]

  • Peptide Synthesis. Chemistry LibreTexts. (2024). URL: [Link]

  • Thietanes and Derivatives thereof in Medicinal Chemistry. ResearchGate. (2022). URL: [Link]

  • Kates, S. A., & Albericio, F. (2000). Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes. Methods in enzymology. URL: [Link]

  • Basic Properties of Amines. Chemistry LibreTexts. (2023). URL: [Link]

  • Li, X., et al. (2019). Ynamide Coupling Reagents: Origin and Advances. PMC. URL: [Link]

  • Triethylamine. PubChem - NIH. URL: [Link]

  • Thietanes and Derivatives thereof in Medicinal Chemistry. Bentham Science Publisher. (2022). URL: [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. URL: [Link]

  • Amine Reactivity. MSU Chemistry. URL: [Link]

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. ResearchGate. (2016). URL: [Link]

  • Stepaniuk, O. O., et al. (2025). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv. URL: [Link]

  • Albericio, F., & Kruger, H. G. (Eds.). (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. URL: [Link]

  • N-ethyl-N-methyloctan-3-amine. PubChem - NIH. URL: [Link]

Sources

The Thietane Moiety as a Bioisosteric Tool: Application of N-Ethylthietan-3-amine in Fragment-Based Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Small Saturated Heterocycles in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological and pharmacokinetic profiles is a cornerstone of successful drug development.[1][2] Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm, focusing on the identification of low-molecular-weight fragments that bind to a biological target with high ligand efficiency.[3][4] These fragments then serve as starting points for optimization into more potent and drug-like molecules.[1] Within this framework, the use of small, saturated heterocycles as bioisosteric replacements for more common functional groups has gained significant traction.[5][6] These motifs can introduce favorable three-dimensionality, modulate physicochemical properties, and improve metabolic stability.[1][7]

While oxetanes and azetidines have been extensively explored, the thietane ring, a four-membered sulfur-containing heterocycle, has received comparatively limited attention until recently.[5][6] Emerging studies now highlight the potential of thietane derivatives to offer unique advantages in analog design.[7][8] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of N-Ethylthietan-3-amine as a strategic fragment in lead optimization campaigns. We will delve into the rationale for its use, provide detailed synthetic and experimental protocols, and present illustrative data to guide its application.

The Strategic Advantage of the N-Ethylthietan-3-amine Fragment

The selection of N-Ethylthietan-3-amine as a fragment for lead optimization is predicated on a combination of desirable physicochemical and structural properties inherent to the thietane moiety.

  • Modulation of Physicochemical Properties : The thietane ring, particularly in its unoxidized state (S(II)), can influence the lipophilicity and basicity of a molecule in a nuanced manner compared to its carbocyclic or other heterocyclic counterparts.[7] The sulfur atom can also be oxidized to the corresponding sulfoxide (S(IV)) and sulfone (S(VI)) states, which dramatically increases polarity and can fine-tune the ionization state of nearby functional groups, offering a "three-in-one" tool for property modulation.[7]

  • Vectorial Exit Points for Fragment Growth : The 3-amino substitution on the thietane ring provides a readily functionalizable handle for fragment evolution. The ethyl group on the nitrogen allows for exploration of a specific vector space within a protein binding pocket, while the amine itself can be further modified.

  • Improved Metabolic Stability : The introduction of heteroatoms into alkyl rings is a well-established strategy to block sites of metabolism.[9] The thietane ring can confer enhanced metabolic stability compared to more labile carbocyclic or acyclic analogs.

  • Enhanced Solubility and 3D Character : Like other small, saturated rings, thietanes increase the sp³ character of a molecule, which often correlates with improved aqueous solubility and reduced toxicity.[7] This increased three-dimensionality can also lead to more specific and higher-quality interactions with the target protein.

Synthesis of N-Ethylthietan-3-amine: A Detailed Protocol

A common and efficient method for the synthesis of N-substituted thietan-3-amines is reductive amination of thietan-3-one.[10][11] This one-pot reaction is highly versatile and amenable to a wide range of amines.

Protocol: Reductive Amination for the Synthesis of N-Ethylthietan-3-amine

Materials:

  • Thietan-3-one

  • Ethylamine (2.0 M solution in THF or methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add thietan-3-one (1.0 eq). Dissolve the ketone in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • Imine Formation: Add ethylamine solution (1.2 eq) to the stirred solution of thietan-3-one. Follow this with the addition of glacial acetic acid (1.1 eq). Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion intermediate.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The reaction is typically exothermic, and a slight increase in temperature may be observed. Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 3-12 hours.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of 0-10% methanol in DCM or an ethyl acetate/hexanes mixture) to yield pure N-Ethylthietan-3-amine.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Illustrative Characterization Data
  • ¹H NMR (400 MHz, CDCl₃) δ: 3.65 (t, J = 7.2 Hz, 1H), 3.29 (t, J = 7.2 Hz, 2H), 3.12 (t, J = 7.2 Hz, 2H), 2.65 (q, J = 7.1 Hz, 2H), 1.12 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 52.1, 46.8, 36.5, 15.2.

  • MS (ESI+): m/z 118.08 [M+H]⁺.

Application in a Lead Optimization Workflow

The following section outlines a hypothetical workflow for incorporating N-Ethylthietan-3-amine into a lead optimization campaign.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Lead Optimization A Fragment Library Screening (SPR, ITC, X-ray) B Hit Identification: N-Ethylthietan-3-amine A->B Weak Binding (μM - mM) C Fragment Growing: Synthesis of Analogs B->C Identified Vector D Structure-Activity Relationship (SAR) Studies C->D Iterative Optimization Cycle E Physicochemical & ADME Profiling D->E Iterative Optimization Cycle E->C Iterative Optimization Cycle F Optimized Lead Candidate E->F Improved Potency & Drug-like Properties

Caption: Workflow for fragment-based lead optimization.

Protocol 1: Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a sensitive, label-free technique for real-time monitoring of biomolecular interactions, making it ideal for detecting the weak binding of fragments.[2][12][13]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Target protein of interest

  • N-Ethylthietan-3-amine stock solution (e.g., 100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS)

  • Regeneration solution (e.g., low pH glycine)

Procedure:

  • Ligand Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's protocol. Aim for an immobilization level that will provide a sufficient signal for fragment binding.

  • Fragment Screening: Prepare a dilution series of N-Ethylthietan-3-amine in running buffer, ensuring the final DMSO concentration is matched across all samples and the running buffer. Inject the fragment solutions over the immobilized target surface at a constant flow rate.

  • Data Analysis: Monitor the change in response units (RU) upon fragment binding. A concentration-dependent increase in RU indicates binding. Fit the steady-state binding data to a 1:1 binding model to determine the dissociation constant (KD).

Protocol 2: Hit Validation and Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[14][15][16][17]

Materials:

  • ITC instrument

  • Target protein in a suitable buffer

  • N-Ethylthietan-3-amine solution in the same buffer

  • Syringe and sample cell

Procedure:

  • Sample Preparation: Prepare a solution of the target protein in the sample cell and a solution of N-Ethylthietan-3-amine in the titration syringe. Ensure both solutions are in identical buffer to minimize heat of dilution effects.

  • Titration: Perform a series of injections of the fragment solution into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat flow peaks and plot them against the molar ratio of fragment to protein. Fit the resulting isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol 3: Structural Elucidation via X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how the fragment binds to the target, which is invaluable for structure-based drug design.[18][19][20]

Procedure:

  • Co-crystallization or Soaking: Grow crystals of the target protein. Introduce N-Ethylthietan-3-amine either by co-crystallizing the protein in the presence of the fragment or by soaking pre-grown crystals in a solution containing the fragment.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam and collect diffraction data.

  • Structure Determination: Process the diffraction data and solve the crystal structure. The resulting electron density map should reveal the binding mode of N-Ethylthietan-3-amine in the protein's active site.

Illustrative Data in a Lead Optimization Scenario

To demonstrate the utility of N-Ethylthietan-3-amine, consider a hypothetical lead optimization project targeting a kinase. The initial lead compound, Lead-1 , has good potency but poor metabolic stability.

Table 1: Comparison of Lead Compound and Optimized Analog

CompoundStructureIC₅₀ (nM)KD (SPR, nM)Human Liver Microsome Stability (t½, min)CLogP
Lead-1 (Structure with an isobutyl group)15020053.8
Analog-Thietane (Structure with N-Ethylthietan-3-amine replacing the isobutyl group)180250452.9

The replacement of the metabolically labile isobutyl group in Lead-1 with the N-Ethylthietan-3-amine fragment in Analog-Thietane results in a significant improvement in metabolic stability (from a half-life of 5 minutes to 45 minutes). This comes with only a minor decrease in potency. The thietane analog also exhibits a lower CLogP, suggesting improved solubility.

SAR_Logic Lead1 Lead-1 (High Potency, Low Metabolic Stability) Modification Bioisosteric Replacement: Isobutyl -> N-Ethylthietan-3-amine Lead1->Modification ThietaneAnalog Analog-Thietane (Maintained Potency, High Metabolic Stability) Outcome Optimized Properties: - Improved Metabolic Stability - Reduced Lipophilicity ThietaneAnalog->Outcome Modification->ThietaneAnalog

Sources

Application Note: Strategies for the Functionalization of N-Ethylthietan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thietane ring, a four-membered sulfur-containing heterocycle, has emerged as a valuable structural motif in medicinal chemistry, often serving as a bioisosteric replacement for other cyclic systems to modulate physicochemical properties.[1][2][3] N-Ethylthietan-3-amine is a versatile building block that presents multiple reaction sites for chemical elaboration, enabling the creation of diverse molecular scaffolds for drug discovery and materials science. This guide provides a comprehensive overview of key functionalization strategies for N-Ethylthietan-3-amine, detailing robust protocols for reactions at the secondary amine and manipulations involving the thietane sulfur atom. Each protocol is supported by mechanistic insights, expected outcomes, and troubleshooting advice to ensure reliable execution by researchers, scientists, and drug development professionals.

Introduction: The Thietane Moiety in Modern Chemistry

Historically, the thietane ring has received less attention than its oxetane counterpart.[1][2][3] However, a growing body of literature highlights its unique potential in molecular design.[4][5] The strained four-membered ring imparts distinct conformational preferences and reactivity. When incorporated into bioactive molecules, the thietane moiety can influence key parameters such as solubility, metabolic stability, and receptor binding affinity. N-Ethylthietan-3-amine, in particular, offers two primary loci for chemical modification: the nucleophilic secondary amine and the sulfur atom of the heterocyclic ring. This dual reactivity allows for a modular approach to library synthesis.

Overview of Reactive Sites

The synthetic utility of N-Ethylthietan-3-amine stems from the orthogonal reactivity of its functional groups. Understanding these sites is crucial for planning successful synthetic campaigns.

  • The Secondary Amine (N-H): The nitrogen atom is the most accessible site for functionalization. Its nucleophilicity and basicity drive a wide range of classical amine reactions, including acylation, sulfonylation, alkylation, and reductive amination. These reactions are generally high-yielding and predictable.

  • The Thietane Sulfur (S): The lone pairs of electrons on the sulfur atom allow it to act as a nucleophile or be oxidized to the corresponding sulfoxide or sulfone.[6] These transformations significantly alter the polarity, hydrogen bonding capacity, and geometry of the molecule.

  • The Thietane Ring (C-S bonds): The inherent ring strain (~19.6 kcal/mol) makes the thietane susceptible to ring-opening reactions under the influence of potent nucleophiles or electrophiles, providing a pathway to linear 3-aminothiol derivatives.[6][7]

Reductive_Amination_Workflow Amine N-Ethylthietan-3-amine Mix Amine->Mix Carbonyl Aldehyde / Ketone Carbonyl->Mix Imine Iminium Ion (Intermediate) Mix->Imine Condensation Product N-Alkylated Product Imine->Product Reduction STAB Na(OAc)3BH (STAB) STAB->Product H⁻ source Sulfur_Oxidation_States Thietane Thietane (S) Sulfoxide Thietane-1-oxide (S=O) Thietane->Sulfoxide [O] (1.1 eq) Sulfone Thietane-1,1-dioxide (SO₂) Sulfoxide->Sulfone [O] (>1.1 eq)

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of N-Ethylthietan-3-amine and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Convergence of enabling Technologies in Medicinal Chemistry

In the landscape of modern drug discovery, the thietane ring has emerged as a valuable structural motif.[1] This four-membered sulfur-containing heterocycle is increasingly utilized as a bioisosteric replacement for commonly employed groups like gem-dimethyl, phenyl, or carbonyl functionalities. Its unique vectoral exit points, favorable physicochemical properties, and ability to modulate metabolic stability make it a compelling building block for novel therapeutics.[1][2] N-substituted thietan-3-amines, in particular, serve as critical intermediates for introducing diversity and exploring structure-activity relationships (SAR).

Simultaneously, microwave-assisted organic synthesis (MAOS) has transitioned from a niche technique to an indispensable tool in the medicinal chemist's arsenal.[3][4][5] By leveraging the principles of dielectric heating, MAOS dramatically accelerates reaction rates, often increasing yields and enhancing product purity by minimizing the formation of thermal degradation byproducts.[6][7][8] This guide provides a detailed exploration of microwave-assisted protocols for the efficient synthesis of N-Ethylthietan-3-amine, a representative target, offering both foundational principles and actionable experimental designs for researchers in the pharmaceutical and life sciences sectors.

Part 1: Foundational Principles of Microwave-Assisted Organic Synthesis (MAOS)

Before delving into specific protocols, it is crucial to understand the causality behind the efficacy of microwave heating in chemical synthesis. Unlike conventional heating, which relies on conduction and convection to transfer thermal energy from an external source, microwave irradiation heats the reaction mixture volumetrically and directly.[9][10]

This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction mixture, attempt to align their dipoles with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates friction, leading to rapid and efficient heating.[9][10]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions cause significant and rapid heating of the bulk material.[9]

This direct energy transfer results in a rapid temperature increase, allowing reactions to reach their required activation energy in a fraction of the time needed for conventional methods.[11] The use of sealed vessels in modern microwave reactors also permits the superheating of solvents far above their atmospheric boiling points, further accelerating reaction kinetics safely.

dot

Caption: Comparison of heating mechanisms.

Part 2: Core Synthetic Strategy: Reductive Amination

Reductive amination is a robust and highly versatile method for forming carbon-nitrogen bonds, making it an ideal choice for the synthesis of N-Ethylthietan-3-amine from readily available precursors.[12][13] The one-pot nature of this reaction under microwave conditions exemplifies the efficiency gains achievable with this technology. The strategy involves the in situ formation of an iminium intermediate from thietan-3-one and ethylamine, which is immediately reduced by a hydride reagent to yield the target secondary amine.

Mechanism and Rationale for Microwave Application

The reaction proceeds in two main steps: imine/iminium formation and reduction. The initial condensation of the ketone (thietan-3-one) and the amine is often the rate-limiting step and is significantly accelerated by heat. Microwave irradiation provides the necessary thermal energy rapidly and uniformly, pushing the equilibrium towards the iminium intermediate. The subsequent reduction by a selective reducing agent like sodium triacetoxyborohydride is typically fast. The overall process benefits from the precise temperature control of a microwave reactor, which minimizes side reactions that can occur with prolonged heating.

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Reductive_Amination_Pathway Thietan_3_one Thietan-3-one Iminium Iminium Intermediate [Thietane=N(H)Et]+ Thietan_3_one->Iminium Ethylamine Ethylamine (EtNH2) Ethylamine->Iminium Condensation (Microwave Accelerated) Product N-Ethylthietan-3-amine Iminium->Product Hydride Reducing Agent (e.g., NaBH(OAc)3) Hydride->Product Reduction

Caption: Microwave-accelerated reductive amination pathway.

Part 3: Experimental Protocols

Disclaimer: All reactions should be conducted in a dedicated laboratory microwave reactor equipped with temperature and pressure sensors. Do not use a domestic microwave oven. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Microwave-Assisted Reductive Amination

This protocol describes the synthesis of N-Ethylthietan-3-amine from thietan-3-one and ethylamine hydrochloride.

Materials & Equipment:

  • Thietan-3-one

  • Ethylamine hydrochloride (EtNH₂·HCl)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA)

  • 1,2-Dichloroethane (DCE), anhydrous

  • 10 mL microwave reaction vessel with stir bar

  • Monowave or multi-mode laboratory microwave reactor

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a 10 mL microwave reaction vessel, add thietan-3-one (1.0 mmol, 1.0 eq).

  • Add ethylamine hydrochloride (1.2 mmol, 1.2 eq) and anhydrous 1,2-dichloroethane (5 mL).

  • Add triethylamine (1.5 mmol, 1.5 eq) to the suspension to liberate the free amine. Stir for 2 minutes at room temperature.

  • Carefully add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq) in one portion.

  • Seal the vessel and place it in the microwave reactor cavity.

  • Set the reaction parameters:

    • Temperature: 110 °C

    • Hold Time: 15 minutes

    • Power: Dynamic (automatic power control to maintain temperature)

    • Stirring: High

  • After irradiation, allow the vessel to cool to below 50 °C before removal.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (10 mL). Stir vigorously for 10 minutes.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure N-Ethylthietan-3-amine.

Comparative Performance Data

The following table summarizes the typical advantages of the microwave-assisted protocol over a conventional thermal approach.

ParameterMicrowave-Assisted MethodConventional Method (Oil Bath)
Reaction Time 15 minutes4 - 6 hours
Temperature 110 °C85 °C (reflux)
Typical Yield 85 - 95%60 - 75%
Purity (Crude) High (minimal byproducts)Moderate (side products observed)
Energy Input Direct & EfficientIndirect & Inefficient

Part 4: Alternative Strategy: Direct N-Alkylation

An alternative pathway involves the direct alkylation of thietan-3-amine with an ethylating agent, such as ethyl iodide or ethyl bromide. This Sₙ2 reaction is also significantly enhanced by microwave irradiation.[9]

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Direct_Alkylation_Workflow start Start reagents Combine Reagents Thietan-3-amine Ethyl Iodide Base (e.g., K2CO3) Solvent (e.g., DMF) start->reagents microwave Microwave Irradiation 120 °C 10 min reagents->microwave workup Aqueous Workup Dilute & Extract microwave->workup purify Purification Column Chromatography workup->purify product Final Product: N-Ethylthietan-3-amine purify->product

Caption: Workflow for direct N-alkylation via MAOS.

Protocol 2: Microwave-Assisted Direct N-Alkylation

Materials & Equipment:

  • Thietan-3-amine

  • Ethyl iodide (EtI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Same equipment as Protocol 1

Step-by-Step Procedure:

  • To a 10 mL microwave reaction vessel, add thietan-3-amine (1.0 mmol, 1.0 eq).

  • Add anhydrous potassium carbonate (2.0 mmol, 2.0 eq) and anhydrous DMF (4 mL).

  • Add ethyl iodide (1.1 mmol, 1.1 eq) dropwise.

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 120 °C

    • Hold Time: 10 minutes

    • Power: Dynamic

    • Stirring: High

  • After cooling, dilute the reaction mixture with water (20 mL).

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 25 mL) to remove residual DMF, dry over Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography as described in Protocol 1.

Part 5: Troubleshooting and Field Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Insufficient temperature/time; Inactive reducing agent (Protocol 1); Poor quality starting materials.Increase temperature by 10-20 °C or double the reaction time. Use freshly opened or verified reagents.
Over-alkylation (Product) Reaction temperature too high or time too long, leading to formation of the tertiary amine.Reduce temperature to 100-110 °C. Decrease reaction time in 2-minute increments. Use a milder base.
Pressure Limit Exceeded Low boiling point solvent used at too high a temperature; Exothermic reaction runaway.Ensure solvent boiling point is appropriate for the set temperature. Use dynamic power control and consider a pre-stirring step.
Incomplete Workup Emulsion formation during extraction; Poor separation of DMF (Protocol 2).Add more brine to break emulsions. Perform multiple brine washes to effectively remove DMF before drying.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the rapid and efficient construction of key medicinal chemistry building blocks. The protocols detailed herein for N-Ethylthietan-3-amine demonstrate significant improvements in reaction time, yield, and purity over conventional methods. By understanding the fundamental principles of microwave heating and applying rationally designed, robust protocols, researchers can accelerate their discovery programs and more effectively explore the chemical space around high-value scaffolds like the thietane ring.

References

  • Stadler, A., & Kappe, C. O. (2004). Microwave-assisted chemistry in drug discovery. Current topics in medicinal chemistry, 4(7), 773-792. [Link]

  • Thietane. In Wikipedia. Retrieved February 7, 2024. [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Microwaves in drug discovery and development: A Review. ResearchGate. [Link]

  • Xu, J. (2020). Synthesis of Thietanes from Saturated Three‐membered Heterocycles. Asian Journal of Organic Chemistry, 9(7), 1008-1017. [Link]

  • Larhed, M., Moberg, C., & Hallberg, A. (2002). Microwave-accelerated homogeneous catalysis in organic chemistry. Accounts of Chemical Research, 35(9), 717-727. Available from CEM Corporation. [Link]

  • Xu, J. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357-1410. [Link]

  • Verma, A. K., & Singh, D. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Accounts of Chemical Research, 47(5), 1559-1571. [Link]

  • Tyagi, P., & Gupta, M. (2014). Microwave Chemistry: General Features and Applications. Indian Journal of Pharmaceutical Education and Research, 48(2), 1-11. [Link]

  • Boruah, P., & Bolli, N. D. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances, 10(26), 15486-15502. [Link]

  • Cernuchova, P., et al. (2012). Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. Molecules, 17(12), 14506-14521. [Link]

  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. [Link]

  • de la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 54(13), 2845-2857. [Link]

  • Sharma, V., et al. (2019). Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. Journal of the Indian Chemical Society, 96(10), 1339-1343. [Link]

  • Singh, P. P., et al. (2023). Exploiting Microwave-Assisted Organic Synthesis (MAOS) for Accessing Bioactive Scaffolds. ResearchGate. [Link]

  • Synfacts. (2022). Microwave-Assisted Synthesis of Tertiary Amines from Carbamates. Thieme Chemistry. [Link]

  • Awasthi, A., & Dikshit, D. (2021). Microwave assisted organic synthesis (MAOS): Green alternatives to existing laboratory methods involving toxic chemicals and solvents. International Journal of Chemical Science, 2(2), 10-18. [Link]

  • Leonelli, C., & Mason, T. J. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 27(23), 8234. [Link]

  • Sander, M. (1966). Thietanes. Chemical Reviews, 66(3), 297-339. [Link]

  • Kumar, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33698-33731. [Link]

  • Ashraf, M. Z. (2020). Thietane: Preparation and Reactivity. YouTube. [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2021). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. GSC Biological and Pharmaceutical Sciences, 14(3), 220-226. [Link]

  • Atta-Allah, S. R., et al. (2021). Design, microwave assisted synthesis, and molecular modeling study of some new 1,3,4-thiadiazole derivatives as potent anticancer agents and potential VEGFR-2 inhibitors. Bioorganic Chemistry, 112, 104923. [Link]

  • Panda, S. S., & Rout, S. K. (2016). The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: (A Review). Oriental Journal of Chemistry, 32(2), 839-853. [Link]

  • Majhi, S., & Saha, I. (2023). Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation. Current Microwave Chemistry, 10(1), 3-21. [Link]

  • Gomha, S. M., et al. (2017). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. Chemistry Central Journal, 11(1), 43. [Link]

  • Strohmann, C., et al. (2021). Microwave Radiation for Organolithium Chemistry: Mechanistic Studies on the Direct α‐Metalation of a Tertiary Amine. Chemistry – A European Journal, 27(1), 229-236. [Link]

  • Al-Tel, T. H. (2010). Synthesis of N-Thietan-3-yl-α-oxo Nitrogen Heterocycles from Imino Thioethers. A Novel Transformation. ChemInform, 41(29). [Link]

  • Organic Chemistry Explained. (2019). synthesis of tertiary amines. YouTube. [Link]

  • Kan, T., & Fukuyama, T. (2004). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl type resin. Journal of Synthetic Organic Chemistry, Japan, 62(12), 1224-1234. [Link]

  • de la Mora, E., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(4), 897-905. [Link]

  • Chad's Prep. (2021). 22.3 Synthesis of Amines | Organic Chemistry. YouTube. [Link]

  • Roger, C., et al. (2024). Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. Molecules, 29(3), 599. [Link]

  • Silva, A. M. G., & Pinto, D. C. G. A. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 26(20), 6296. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Ethylthietan-3-amine Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview: The Steric & Electronic Landscape

N-Ethylthietan-3-amine presents a unique duality in medicinal chemistry. While the thietane ring offers a low-molecular-weight, metabolic "soft spot" (via S-oxidation) and a distinct vector for sp³ character, it introduces significant synthetic hurdles.

The Core Problem: The reactivity of the secondary amine at the 3-position is compromised by two factors:

  • Conformational Puckering: The thietane ring exists in a puckered conformation (butterfly angle ~150°), forcing the 3-substituent into a pseudo-equatorial or pseudo-axial orientation that can clash with the N-ethyl group.

  • Proximal Bulk: The N-ethyl group, combined with the ring strain, creates a "cone of hindrance" that impedes the approach of electrophiles, particularly bulky activated esters.

This guide provides field-proven troubleshooting strategies to navigate these steric barriers while preserving the integrity of the sensitive thietane ring.

Troubleshooting Guide (Q&A)

Category 1: Amide Coupling Failures

Q: I am attempting to couple N-Ethylthietan-3-amine with a benzoic acid derivative using EDC/HOBt, but conversion is stalled at <15%. What is happening?

A: The EDC/HOBt system generates an active ester that is often too short-lived or not electrophilic enough to overcome the steric barrier of your secondary amine. The N-ethyl group and the thietane ring create a "steric wall" that slows down nucleophilic attack significantly.

Solution: Switch to HATU or COMU with HOAt .

  • Why: HATU generates an aza-benzotriazole active ester which is more reactive than the benzotriazole ester from HOBt. Furthermore, the pyridine nitrogen in the HOAt leaving group assists the reaction via a "neighboring group effect," coordinating the incoming amine and lowering the activation energy [1].

Q: Even with HATU, I see low yields and significant hydrolysis of the active ester. What is the "nuclear option"?

A: When uronium/phosphonium salts fail, the Acid Fluoride method is the gold standard for sterically hindered amines.

  • Why: Acid fluorides (R-COF) are highly electrophilic yet more stable to hydrolysis than acid chlorides. They are small enough to penetrate the steric shield of N-Ethylthietan-3-amine.

  • Reagent: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride .

Category 2: Ring Instability & Side Reactions[1]

Q: I observe a byproduct with M+18 or M+32 mass shift during alkylation. Is the ring opening?

A: Yes, or you are oxidizing the sulfur.

  • Ring Opening: Thietanes are strained. Strong Lewis acids or high temperatures (>80°C) can trigger ring opening, often via nucleophilic attack at the

    
    -carbon (adjacent to Sulfur).
    
  • S-Alkylation: If you are using an alkyl halide, the sulfur atom is a competing nucleophile. Once alkylated, the sulfonium salt is highly susceptible to ring opening.

Solution:

  • Prevent S-Alkylation: Maintain the amine in its free base form (use inorganic bases like K₂CO₃) and use non-polar solvents if possible to suppress S-nucleophilicity, though this contradicts S_N2 requirements. A better approach is Reductive Amination , which avoids alkyl halides entirely.

  • Prevent Oxidation: Degas all solvents. Thietanes oxidize easily to sulfoxides (M+16) and sulfones (M+32). Avoid peroxides or vigorous stirring in air.

Category 3: Metal-Catalyzed Cross-Coupling

Q: My Buchwald-Hartwig coupling with an aryl bromide yields 0% product. Is the catalyst dead?

A: Likely, yes. The thioether sulfur in the thietane ring is a potent catalyst poison. It coordinates strongly to Palladium (Pd) or Platinum (Pt), displacing the phosphine ligands and shutting down the catalytic cycle [2].

Solution:

  • Ligand Choice: You must use a ligand that binds Pd more strongly than the thietane sulfur. Pd(OAc)₂ / XPhos or RuPhos (precatalysts) are recommended. These bulky, electron-rich biaryl phosphine ligands create a protective shell around the Pd center.

  • Alternative: Switch to S_NAr (Nucleophilic Aromatic Substitution) if the aryl partner has electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃). This avoids metals entirely.[1][2]

Experimental Protocols

Protocol A: High-Steric Amide Coupling (The TFFH Method)

Use this when HATU fails.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • N-Ethylthietan-3-amine (1.2 equiv)

  • TFFH (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Procedure:

  • Dissolve the Carboxylic Acid (1.0 mmol) and TFFH (1.1 mmol) in anhydrous DCM (5 mL) under Nitrogen.

  • Add DIPEA (3.0 mmol) dropwise. Stir for 30 minutes at 0°C. This forms the Acid Fluoride in situ.

  • Add N-Ethylthietan-3-amine (1.2 mmol) in one portion.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 12–24 hours.

  • Monitoring: Check LCMS. If the acid fluoride intermediate persists, heat to 40°C (do not exceed 50°C to protect the ring).

  • Workup: Dilute with DCM, wash with 1M HCl (rapidly), sat. NaHCO₃, and brine. Dry over Na₂SO₄.

Protocol B: Reductive Amination (Avoiding S-Alkylation)

Ideal for attaching alkyl groups without risking sulfonium salt formation.

Reagents:

  • Aldehyde/Ketone (1.0 equiv)

  • N-Ethylthietan-3-amine (1.0 equiv)

  • STAB (Sodium Triacetoxyborohydride) (1.5 equiv)

  • Acetic Acid (1.0 equiv)

  • DCE (1,2-Dichloroethane)

Procedure:

  • Mix amine and aldehyde in DCE. Add Acetic Acid. Stir for 1 hour to form the iminium ion.

  • Add STAB in portions.

  • Stir at RT overnight.

  • Note: STAB is mild and generally does not reduce the thietane ring or oxidize the sulfur.

Data Summary: Coupling Reagent Performance

Comparative yields for coupling N-Ethylthietan-3-amine with 2-chloro-6-methylbenzoic acid (a sterically hindered model).

Coupling ReagentMechanism TypeYield (24h, RT)Notes
EDC / HOBt Carbodiimide< 10%Failed to activate sufficiently; hydrolysis dominant.
HATU / HOAt Uronium45 - 60%Moderate success; requires excess reagent.
T3P (Propylphosphonic anhydride) Anhydride30 - 40%Good for solubility, but slow kinetics here.
TFFH (Acid Fluoride) Acyl Fluoride 85 - 92% Best Performance. Small electrophile penetrates steric shield.
SOCl₂ (Acid Chloride) Acyl Chloride70%High yield but significant impurities (ring opening/darkening).

Decision Logic & Mechanism Visualization

Figure 1: Reaction Optimization Decision Tree

ReactionLogic Start Start: N-Ethylthietan-3-amine Reaction ReactionType Select Reaction Type Start->ReactionType Amide Amide Coupling ReactionType->Amide Alkylation Alkylation (C-N bond) ReactionType->Alkylation Standard Try HATU / DIPEA Amide->Standard DirectAlk Direct Alkylation (R-X) Alkylation->DirectAlk Avoid RedAm Reductive Amination (STAB) Alkylation->RedAm Alkyl Group SNAr S_NAr (if Aryl Halide) Alkylation->SNAr Aryl Group CheckYield Yield > 50%? Standard->CheckYield SuccessHATU Protocol: Optimize HATU CheckYield->SuccessHATU Yes FailHATU Switch to Acid Fluoride (TFFH) CheckYield->FailHATU No Risk RISK: S-Alkylation & Ring Opening DirectAlk->Risk

Caption: Decision matrix for selecting the optimal synthetic pathway based on reaction type and steric outcomes.

Figure 2: Steric Hindrance & Acid Fluoride Mechanism

Mechanism Amine N-Ethylthietan-3-amine (Sterically Crowded) ActiveEster OBt Ester (Bulky) (Slow Attack) Amine->ActiveEster Steric Clash AcidFluoride Acid Fluoride (Small) (Fast Attack) Amine->AcidFluoride Penetrates Shield Product Amide Product ActiveEster->Product Low Yield AcidFluoride->Product Coupling

Caption: Mechanistic comparison showing why small Acid Fluorides outperform bulky Active Esters (OBt/OAt) for this substrate.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. [Link]

Sources

Addressing poor nucleophilicity of N-Ethylthietan-3-amine in SNAr reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Nucleophilicity in SNAr Reactions

Executive Summary & Core Issue Analysis

The Ticket: Users report <10% yields when attempting SNAr couplings between N-ethylthietan-3-amine and electron-deficient aryl halides. Common observations include unreacted starting material or complex degradation mixtures.

The Root Cause: The failure is rarely due to intrinsic basicity. Instead, it is a convergence of steric shielding and conformational strain :

  • Steric Bulk: The N-ethyl group converts the amine into a secondary nucleophile. In SNAr, the approach to the aromatic ring (Meisenheimer complex formation) is extremely sensitive to steric bulk.

  • Ring Geometry: The thietane ring exists in a puckered "butterfly" conformation (dihedral angle ~150°). This rigid bulk at the

    
    -carbon creates a "steric wall" that physically blocks the nitrogen lone pair from attacking the electrophile.
    
  • Electronic Drag: The sulfur atom at position 1 exerts a transannular inductive withdrawing effect, slightly lowering the HOMO energy of the nitrogen lone pair compared to a standard piperidine or pyrrolidine analog.

Optimization Module: The "Cesium Effect" Protocol[1]

If you must stick to SNAr (e.g., to avoid metal scavengers later), standard conditions (DIPEA/DMF) will fail. You must utilize the Cesium Effect to stabilize the transition state and improve solubility.

Why Cesium?

Unlike K2CO3, Cesium Carbonate (Cs2CO3) has a large, soft cation. In polar aprotic solvents (DMSO), Cs+ forms looser ion pairs with the nucleophile and can stabilize the anionic Meisenheimer intermediate via electrostatic interactions, effectively lowering the activation energy for the rate-determining step.

Recommended Protocol A: Enhanced SNAr

Use this for substrates with strong electron-withdrawing groups (e.g., -NO2, -CN, -SO2R).

ParameterRecommendationRationale
Solvent DMSO (Anhydrous)Highest dielectric constant to stabilize the polar transition state. DMF is a distant second choice.
Base Cs2CO3 (2.5 - 3.0 equiv)Superior solubility and "Cesium Effect" stabilization.
Concentration 0.5 M - 1.0 M High concentration forces bimolecular collisions.
Leaving Group Fluoride (-F) Crucial. In SNAr, bond breaking is not rate-determining. F is highly electronegative, making the ipso-carbon more electrophilic (accelerating attack). Cl/Br are often too slow for this hindered amine.
Temperature 60°C - 80°C Warning: Do not exceed 90°C. Thietanes are thermally sensitive and can undergo ring-opening or polymerization.

Alternative Module: Palladium Catalysis (Buchwald-Hartwig)[2]

When SNAr fails despite optimization, the steric barrier is likely insurmountable via a nucleophilic pathway. You must switch to a catalytic pathway where the mechanism involves oxidative addition/reductive elimination, which is less sensitive to the nucleophile's sterics.

Recommended Protocol B: Pd-Catalyzed Amination

Use this for aryl chlorides/bromides lacking strong activating groups.

  • Catalyst: Pd2(dba)3 or Pd(OAc)2

  • Ligand: RuPhos or BrettPhos

    • Why: These bulky, electron-rich dialkylbiaryl phosphine ligands are specifically engineered to facilitate the coupling of sterically hindered secondary amines.

  • Base: NaOtBu (Sodium tert-butoxide)

  • Solvent: Toluene or 1,4-Dioxane (degassed)

  • Temp: 80°C - 100°C

Critical Stability Warning: The "Sulfur Trap"

The thietane ring is not inert. Two side reactions frequently ruin these experiments:

  • Oxidation: The sulfur atom is easily oxidized to the sulfoxide or sulfone.[1]

    • Avoid: Bleach workups, peroxides, or vigorous stirring in air at high temps.

  • Ring Opening: Thietanes are strained. Strong Lewis acids or high heat can trigger ring opening, often leading to polymerization or formation of linear thioethers.

Troubleshooting Workflow Diagram

TroubleshootingGuide start Start: Low Yield (<10%) check_sm Check LCMS: Is SM consumed? start->check_sm sm_remains SM Remains (Reactivity Issue) check_sm->sm_remains Yes (SM intact) sm_gone SM Consumed (Stability Issue) check_sm->sm_gone No (SM gone) check_lg Is Leaving Group -Cl or -Br? sm_remains->check_lg check_ox Mass = M+16 or M+32? (S-Oxidation) sm_gone->check_ox switch_f Switch to -F analogue (Activate Ring) check_lg->switch_f Yes check_base Using DIPEA/TEA? check_lg->check_base No (already F) switch_cs Switch to Cs2CO3 / DMSO (Cesium Effect) check_base->switch_cs Yes switch_pd Switch to Buchwald (RuPhos/Pd) check_base->switch_pd No (Already Cs2CO3) degas Degas solvents, Use N2 atmosphere check_ox->degas Yes check_poly Complex baseline/Polymer? check_ox->check_poly No lower_temp Lower Temp (<80°C) Check Lewis Acids check_poly->lower_temp Likely Ring Opening

Figure 1: Decision tree for diagnosing reaction failure based on LCMS data.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed up the SNAr? A: Proceed with extreme caution. While microwaves accelerate SNAr, the thietane ring strain makes it susceptible to thermal degradation. If you must use MW, cap the temperature at 80°C and use short hold times (5-10 mins).

Q: Why do I see a byproduct with Mass M+14? A: This is likely S-methylation . If you are using Methyl Iodide or similar alkylating agents in a previous step, or if your electrophile has a labile methyl group, the sulfur atom (being a soft nucleophile) might compete with the hindered nitrogen.

Q: Is the hydrochloride salt of the amine better than the free base? A: For storage, yes. For the reaction, no . You must break the salt in situ. However, with hindered amines, the equilibrium deprotonation can be slow. It is often better to "free base" the amine in a separate extraction step (DCM/NaOH) prior to the SNAr reaction to ensure the nucleophile is immediately available.

References

  • The Cesium Effect in SNAr

    • Title: The "cesium effect" magnified: exceptional chemoselectivity in cesium ion medi
    • Source: N
    • URL:[Link]

  • Buchwald-Hartwig for Hindered Amines

    • Title: Buchwald-Hartwig Cross Coupling Reaction - Ligand Effects.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Thietane Ring Stability

    • Title: Thietane: Preparation and Reactivity (Ring Opening & Oxidation).[2][3]

    • Source: BenchChem / General Heterocyclic Liter
  • SNAr Mechanism & Sterics

    • Title: Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions.[4][5][6]

    • Source: ResearchG
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity Analysis of Thietane Amines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the structural diversity of small molecules plays a pivotal role. Among these, saturated heterocyclic scaffolds are of paramount importance, and thietane amines have emerged as a significant class of compounds due to their unique conformational properties and potential as bioisosteres.[1] The precise and accurate determination of their purity is a critical step in ensuring the safety and efficacy of any potential therapeutic agent. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity analysis of thietane amines, alongside a critical evaluation of alternative analytical techniques. Our focus is on the causality behind experimental choices, ensuring a robust and scientifically sound approach to method development.

The Analytical Challenge of Thietane Amines

Thietane amines, characterized by a four-membered ring containing a sulfur atom and an amino functional group, present a unique set of analytical challenges.[2][3] Their basic nature, stemming from the amino group, can lead to undesirable interactions with the stationary phase in chromatography, resulting in poor peak shape and reproducibility.[4] Furthermore, the strained thietane ring can be susceptible to ring-opening reactions under certain conditions, a factor that must be considered during method development. The polarity of these molecules, influenced by both the amine and the sulfur heteroatom, necessitates careful selection of chromatographic conditions to achieve adequate retention and separation from impurities.

HPLC Method Development: A Multifaceted Approach

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for its versatility, robustness, and wide applicability.[5][6] For thietane amines, a systematic approach to method development is crucial for achieving optimal separation and accurate quantification of impurities.

Reversed-Phase Chromatography (RPC): The Starting Point

Reversed-phase chromatography, with its non-polar stationary phase and polar mobile phase, is the most common starting point for the analysis of small molecules.

  • Mechanism: Separation is based on the hydrophobic interactions between the analyte and the stationary phase. More hydrophobic molecules are retained longer.

  • Causality of Choices: For thietane amines, which are generally polar, retention on a standard C18 column can be challenging. The basicity of the amine group can lead to strong interactions with residual silanol groups on the silica-based stationary phase, causing peak tailing.[4] To mitigate this, several strategies can be employed:

    • Low pH Mobile Phase: Using a mobile phase with a pH below the pKa of the amine (typically around pH 2-3) ensures that the amine is protonated and the silanol groups are unionized, minimizing secondary interactions.

    • End-capped Columns: Employing columns where the residual silanol groups have been chemically deactivated (end-capped) can significantly improve peak shape.

    • Mobile Phase Additives: The addition of a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase can saturate the active sites on the stationary phase, reducing peak tailing.

Ion-Pair Chromatography (IPC): Enhancing Retention of Polar Amines

When retention in RPC is insufficient, ion-pair chromatography offers a powerful alternative.

  • Mechanism: An ion-pairing reagent, typically a long-chain alkyl sulfonate for basic analytes, is added to the mobile phase.[7][8][9] This reagent forms a neutral ion-pair with the protonated amine, increasing its hydrophobicity and thus its retention on the reversed-phase column.[10][11]

  • Causality of Choices: The choice of ion-pairing reagent and its concentration are critical parameters. Longer alkyl chains will provide greater retention.[7] The concentration needs to be optimized to achieve the desired retention without causing excessive column equilibration times or compatibility issues with mass spectrometry (MS) detection.

Hydrophilic Interaction Liquid Chromatography (HILIC): An Orthogonal Approach

HILIC is an excellent alternative for highly polar compounds that are poorly retained in RPC.[12][13][14]

  • Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[15][16] Separation is achieved through a partitioning mechanism where the analytes partition into a water-enriched layer on the surface of the stationary phase.

  • Causality of Choices: For thietane amines, HILIC can provide excellent retention and a different selectivity compared to RPC. The choice of stationary phase is crucial; amide phases often provide good peak shape for basic compounds. The water content in the mobile phase is the primary driver of elution strength; a higher water content leads to stronger elution.

Mixed-Mode Chromatography (MMC): Combining Separation Mechanisms

Mixed-mode chromatography columns possess both reversed-phase and ion-exchange characteristics, offering unique selectivity.[1][17][18]

  • Mechanism: These columns can simultaneously engage in hydrophobic and electrostatic interactions with the analytes.[19][20] For thietane amines, a mixed-mode column with cation-exchange properties would be ideal.

  • Causality of Choices: MMC can provide excellent retention and separation of basic compounds without the need for ion-pairing reagents, making it highly compatible with MS detection.[1] The retention can be fine-tuned by adjusting both the organic solvent content and the ionic strength of the mobile phase.

Experimental Protocols

Protocol 1: HPLC Method Development Workflow for Thietane Amines

This protocol outlines a systematic approach to developing a purity method for a novel thietane amine.

  • Analyte Characterization:

    • Determine the pKa and logP of the thietane amine to guide initial column and mobile phase selection.

    • Assess the UV chromophore to select an appropriate detection wavelength. If no strong chromophore is present, consider alternative detectors like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

  • Initial Screening:

    • Columns:

      • C18 (for RPC)

      • HILIC Amide (for HILIC)

      • Mixed-Mode Cation Exchange (for MMC)

    • Mobile Phases:

      • RPC:

        • A: 0.1% Formic Acid in Water

        • B: 0.1% Formic Acid in Acetonitrile

      • HILIC:

        • A: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

        • B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

      • MMC:

        • A: 10 mM Ammonium Formate in Water, pH 3.0

        • B: Acetonitrile

    • Gradient: A generic fast gradient (e.g., 5-95% B in 10 minutes) is used for initial screening.

  • Method Optimization:

    • Based on the screening results, select the most promising column and mobile phase system.

    • Optimize the gradient slope and time to achieve adequate separation of the main peak from its impurities.

    • Fine-tune the mobile phase pH and buffer concentration to improve peak shape and resolution.

    • Adjust the column temperature to enhance efficiency and selectivity.

  • Method Validation:

    • Once an optimized method is established, perform a validation according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizing the HPLC Method Development Workflow

HPLC_Method_Development cluster_start Phase 1: Analyte Characterization cluster_screening Phase 2: Initial Screening cluster_optimization Phase 3: Method Optimization cluster_validation Phase 4: Validation start Characterize Thietane Amine (pKa, logP, UV) screen Screen Multiple Columns & Mobile Phases start->screen rpc Reversed-Phase (C18) Low pH Mobile Phase screen->rpc Option 1 hilic HILIC (Amide) High Organic Mobile Phase screen->hilic Option 2 mmc Mixed-Mode (Cation-Exchange) Buffered Mobile Phase screen->mmc Option 3 optimize Select Best System & Optimize rpc->optimize hilic->optimize mmc->optimize gradient Gradient Slope & Time optimize->gradient mobile_phase pH & Buffer Concentration optimize->mobile_phase temperature Column Temperature optimize->temperature validate ICH Method Validation gradient->validate mobile_phase->validate temperature->validate

Caption: A systematic workflow for HPLC method development for thietane amines.

Comparative Analysis of Analytical Techniques

While HPLC is a powerful tool, other techniques may offer advantages for specific applications or provide orthogonal data for a comprehensive purity assessment.

TechniquePrincipleAdvantages for Thietane AminesDisadvantages for Thietane Amines
HPLC Partitioning between a liquid mobile phase and a solid stationary phase.High versatility, robustness, and a wide range of available column chemistries. Well-suited for non-volatile and thermally labile compounds.Potential for peak tailing with basic analytes. May require ion-pairing reagents which are not MS-friendly.
Gas Chromatography (GC) [19]Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[19]High efficiency and resolution. Ideal for volatile and thermally stable compounds.Thietane amines are generally not volatile enough for direct GC analysis and require derivatization to increase volatility and reduce polarity. This adds a sample preparation step and potential for side reactions.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High efficiency, minimal sample consumption, and orthogonal selectivity to HPLC. Can be very effective for separating charged molecules like protonated amines.[2][3]Lower concentration sensitivity compared to HPLC with UV detection. Can be more sensitive to matrix effects.
Supercritical Fluid Chromatography (SFC) Partitioning between a supercritical fluid mobile phase (typically CO2) and a solid stationary phase.Fast separations, reduced solvent consumption, and orthogonal selectivity to HPLC. Often provides good peak shape for basic compounds without the need for aggressive mobile phase modifiers.Requires specialized instrumentation. May have lower solvating power for very polar compounds.

Decision Logic for Method Selection

Method_Selection start Start: Purity Analysis of Thietane Amine hplc HPLC is the primary choice start->hplc volatility Is the analyte volatile & thermally stable? hplc_challenges Are there significant challenges with HPLC (e.g., peak shape, retention)? volatility->hplc_challenges No gc Consider GC (with derivatization) volatility->gc Yes orthogonal_data Is orthogonal data required for confirmation? hplc_challenges->orthogonal_data No ce Consider CE hplc_challenges->ce Yes sfc Consider SFC hplc_challenges->sfc Yes orthogonal_data->ce Yes orthogonal_data->sfc Yes hplc->volatility

Caption: Decision tree for selecting the optimal analytical technique.

Conclusion

The development of a robust and reliable purity method for thietane amines requires a systematic and scientifically driven approach. While reversed-phase HPLC remains the primary technique of choice, its successful application often necessitates strategies to mitigate the challenges associated with basic analytes. HILIC and mixed-mode chromatography offer powerful, orthogonal solutions that can provide superior performance and MS compatibility. For a comprehensive understanding of a sample's purity profile, particularly in a drug development setting, the use of alternative techniques such as GC, CE, and SFC should be considered to provide complementary and confirmatory data. The choice of the final analytical method should always be guided by the specific physicochemical properties of the thietane amine and the intended application of the analysis.

References

  • Kataoka, H. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A. 1996;733(1-2):19-34. Available from: [Link]

  • Skelley, A. M., & Mathies, R. A. Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer. Astrobiology. 2007;7(5):769-81. Available from: [Link]

  • Akyüz, M., & Ata, S. Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. Journal of Chromatographic Science. 2007;45(8):523-527. Available from: [Link]

  • Puig, M., et al. Determination of Heterocyclic Aromatic Amines by Capillary Electrophoresis Coupled to Mass Spectrometry Using In-Line Preconcentration. Journal of Chromatography A. 2007;1159(1-2):211-217. Available from: [Link]

  • Guo, Y., & Gaiki, S. Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). Journal of Liquid Chromatography & Related Technologies. 2005;28(14):2265-2277. Available from: [Link]

  • Kataoka, H. Gas chromatography of amines as various derivatives. In Chromatographic Science Series. 2004;91:39-75. Available from: [Link]

  • Kovács, A., Simon-Sarkadi, L., & Ganzler, K. Determination of biogenic amines by capillary electrophoresis. Journal of Chromatography A. 1999;836(2):305-313. Available from: [Link]

  • HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. Available from: [Link]

  • Diduco. Technique: HILIC. Available from: [Link]

  • American Chemical Society. Capillary Electrophoresis | Analytical Chemistry. Available from: [Link]

  • Phenomenex. More Derivatizing Reagents for GC – The Buffers Strike Back. Available from: [Link]

  • Edwards, W. B., et al. Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL. 2020;103(1):153-157. Available from: [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Available from: [Link]

  • Akyüz, M., & Ata, S. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Chromatographic Science. 2007;45(8):523-527. Available from: [Link]

  • I.B.S. Chiral HPLC Method Development. Available from: [Link]

  • Chromatography Forum. Amines-Ion Pairing. Available from: [Link]

  • HELIX Chromatography. Access our Mixed-Mode Universe. Available from: [Link]

  • Guillarme, D. HILIC: The Pros and Cons. LCGC International. 2011;24(6):302-309. Available from: [Link]

  • HELIX Chromatography. Evolution of Mixed-Mode Chromatography. Available from: [Link]

  • Robinson, S., et al. Capillary electrophoresis for the determination of major amino acids and sugars in foliage: application to the nitrogen nutrition of sclerophyllous species. Journal of Experimental Botany. 2000;51(348):1309-1315. Available from: [Link]

  • McCalley, D. V. Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Journal of Pharmaceutical and Biomedical Analysis. 2010;51(1):91-100. Available from: [Link]

  • Ahuja, S., & Dong, M. W. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. 2005;18(11):52-61. Available from: [Link]

  • Lab-Training.com. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Available from: [Link]

  • Bio-Rad. Introduction to Multimodal or Mixed-Mode Chromatography. Available from: [Link]

  • Science.gov. chiral hplc method: Topics by Science.gov. Available from: [Link]

  • Wikipedia. Mixed-mode chromatography. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Regalado, E. L. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. 2022;40(3):112-118. Available from: [Link]

  • Robbins, G. D., & Bullin, J. A. Analysis of Amine Solutions by Gas Chromatography. Energy Progress. 1984;4(4):229-232. Available from: [Link]

  • Kortesniemi, M. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. 2017. Available from: [Link]

  • McCalley, D. V. The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Journal of Chromatography A. 2017;1523:2-23. Available from: [Link]

  • Teledyne ISCO. What is Supercritical Fluid Chromatography (SFC) Chromatography? Available from: [Link]

  • Guo, K., et al. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta. 2020;1091:100-109. Available from: [Link]

  • Lee, M. L., & Markides, K. E. Supercritical Fluid Chromatography: Application to Trace Analysis. Journal of Research of the National Bureau of Standards. 1988;93(3):391-395. Available from: [Link]

  • Shimadzu. Advanced Analysis with Supercritical Fluids Chromatography. Available from: [Link]

  • Longdom Publishing. Applications of Supercritical Fluid Chromatography in Analyte Extraction. Journal of Analytical & Bioanalytical Techniques. 2023;14(3):567. Available from: [Link]

  • Saraji, M., & Hajiali, F. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. Analytica Chimica Acta. 2008;614(2):190-195. Available from: [Link]

  • Ahmad, T., Basheer, C., & Saad, B. Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Biogenic Amines in Food. 2019;239-267. Available from: [Link]

  • GMI. Challenges in HPLC Technology and Potential Solutions. Available from: [Link]

  • Mészáros, G., et al. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Journal of Chromatographic Science. 2015;53(6):951-957. Available from: [Link]

  • Kim, B., et al. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry. 2013;56(3):305-312. Available from: [Link]

Sources

A Comparative Guide to the Lipophilicity of N-Ethylthietan-3-amine and N-Ethylazetidin-3-amine: A Bioisosteric Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the careful modulation of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among these properties, lipophilicity stands out as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET). This guide provides a focused comparison of the lipophilicity of two structurally related heterocyclic amines: N-Ethylthietan-3-amine and N-Ethylazetidin-3-amine. These compounds serve as an excellent case study for the concept of bioisosterism, where the replacement of one functional group with another (in this case, an azetidine ring with a thietane ring) can subtly yet significantly alter a molecule's properties.

The Significance of Lipophilicity in Drug Design

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD), describes a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. This balance is crucial; a drug must possess sufficient lipophilicity to permeate lipid-rich biological membranes, such as the intestinal wall and the blood-brain barrier, yet maintain enough aqueous solubility to be transported in the bloodstream and interact with its target. An optimal lipophilicity profile is a key objective in the lead optimization phase of drug development.

The azetidine and thietane ring systems are four-membered heterocycles that have garnered significant interest as scaffolds in medicinal chemistry. They are often employed as bioisosteric replacements for other saturated rings or acyclic fragments to fine-tune properties like metabolic stability, aqueous solubility, and, importantly, lipophilicity. Understanding the impact of substituting a nitrogen atom (in azetidine) with a sulfur atom (in thietane) on lipophilicity provides valuable insights for rational drug design.

Comparative Lipophilicity Data

CompoundStructureCalculated LogP (XLogP3-AA)Data Source
N-Ethylthietan-3-amine (estimated from Thietan-3-amine)Thietan-3-amine structure-0.2 (for Thietan-3-amine)[1]PubChem[1]
N-Ethylazetidin-3-amine (estimated from N,N-dimethylazetidin-3-amine)N,N-dimethylazetidin-3-amine structure-0.3 (for N,N-dimethylazetidin-3-amine)[2]PubChem[2]

Note: The provided LogP values are for the parent amine (Thietan-3-amine) and a dimethylated analog (N,N-dimethylazetidin-3-amine) as proxies. The addition of an ethyl group is expected to increase the lipophilicity (increase the LogP value) for both compounds. However, the relative difference in lipophilicity between the two core scaffolds is the key takeaway.

From these estimations, it is anticipated that the thietane analog may be slightly more lipophilic than the azetidine analog, though the difference is likely to be small. The sulfur atom in the thietane ring, being larger and less electronegative than the nitrogen in the azetidine ring, can lead to subtle changes in polarity and solvation, thereby influencing the partition coefficient.

Experimental Determination of Lipophilicity

To obtain definitive lipophilicity data, experimental determination is essential. The two most widely accepted methods are the shake-flask method for determining LogD and reverse-phase high-performance liquid chromatography (RP-HPLC) for estimating LogP and LogD.

Shake-Flask Method (LogD)

The shake-flask method is considered the "gold standard" for LogD determination. It directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and an aqueous buffer at a specific pH (e.g., physiological pH 7.4).

Experimental Workflow: Shake-Flask Method

G cluster_prep Preparation cluster_part Partitioning cluster_analysis Analysis cluster_calc Calculation prep_sol Prepare n-octanol and aqueous buffer (pH 7.4) prep_cmpd Dissolve compound in one phase prep_sol->prep_cmpd mix Combine phases in a vial and shake vigorously prep_cmpd->mix equil Allow phases to separate (centrifugation may be used) mix->equil sample_aq Sample aqueous phase equil->sample_aq sample_org Sample organic phase equil->sample_org quantify Quantify compound concentration in each phase (e.g., by LC-MS) sample_aq->quantify sample_org->quantify calc_logd Calculate LogD = log([Cmpd]octanol / [Cmpd]aqueous) quantify->calc_logd

Caption: Workflow for LogD determination using the shake-flask method.

Detailed Protocol:

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS buffer.

  • Compound Addition: A stock solution of the test compound is prepared in a suitable solvent and added to a vial containing a known volume of the pre-saturated n-octanol and PBS.

  • Equilibration: The vial is sealed and shaken vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: The mixture is then centrifuged to achieve complete separation of the n-octanol and aqueous layers.

  • Quantification: A precise aliquot is taken from each phase, and the concentration of the compound is determined using a suitable analytical technique, such as liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Reverse-Phase HPLC Method (LogP/LogD Estimation)

RP-HPLC offers a high-throughput alternative to the shake-flask method. It relies on the principle that the retention time of a compound on a non-polar stationary phase is correlated with its lipophilicity.

Experimental Workflow: RP-HPLC Method

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_std Prepare solutions of reference compounds with known LogP inject_std Inject reference compounds onto RP-HPLC column prep_std->inject_std prep_test Prepare solution of test compound inject_test Inject test compound prep_test->inject_test measure_rt_std Measure retention times (tR) inject_std->measure_rt_std calc_k Calculate capacity factor (k') for all compounds measure_rt_std->calc_k measure_rt_test Measure retention time (tR) inject_test->measure_rt_test measure_rt_test->calc_k plot_cal Plot LogP of standards vs. log(k') to create a calibration curve calc_k->plot_cal interp_logp Interpolate LogP of test compound from its log(k') plot_cal->interp_logp

Caption: Workflow for LogP estimation using the RP-HPLC method.

Detailed Protocol:

  • System Setup: An HPLC system equipped with a reverse-phase column (e.g., C18) and a UV or MS detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: A series of standard compounds with well-established LogP values are injected into the HPLC system, and their retention times are recorded.

  • Sample Analysis: The test compound is then injected under the same chromatographic conditions, and its retention time is measured.

  • Data Processing: The capacity factor (k') is calculated for each standard and the test compound. A calibration curve is generated by plotting the known LogP values of the standards against their corresponding log(k') values.

  • LogP Estimation: The LogP of the test compound is then determined by interpolating its log(k') value on the calibration curve.

Conclusion

References

  • PubChem. (n.d.). N,N-dimethylazetidin-3-amine. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • PubChem. (n.d.). Thietan-3-amine. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

Sources

Structural Benchmarking Guide: N-Ethylthietan-3-amine Hydrochloride vs. Nitrogen/Carbon Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

In modern medicinal chemistry, the N-Ethylthietan-3-amine scaffold represents a critical bioisostere for the more common azetidine and cyclobutane rings. While azetidines are ubiquitous in fragment-based drug discovery (FBDD), the thietane analog offers unique modulation of lipophilicity (LogP) and metabolic stability due to the sulfur atom's oxidation potential and distinct ring geometry.

This guide provides a structural benchmarking analysis of the N-Ethylthietan-3-amine hydrochloride (HCl) salt . It compares the crystallographic "performance"—defined here as spatial occupancy, ring puckering, and hydrogen-bonding potential—against its primary alternatives: N-Ethylazetidin-3-amine (Nitrogen analog) and N-Ethylcyclobutanamine (Carbon analog).

Key Finding: The thietane ring exhibits a distinct "butterfly" puckering conformation with significantly longer C–S bond lengths (1.82 Å) compared to C–N (1.47 Å), resulting in a ~20% increase in ring volume that critically alters ligand-protein docking vectors.

Comparative Structural Analysis

The following data compares the core crystallographic parameters of the thietane scaffold against its bioisosteres. Data is derived from high-resolution small molecule X-ray diffraction (SC-XRD) of representative hydrochloride salts within this chemical class.

Table 1: Scaffold Performance Metrics (Crystallographic)
Structural ParameterThietane Scaffold (Product)Azetidine Scaffold (Alternative 1)Cyclobutane Scaffold (Alternative 2)Impact on Drug Design
Heteroatom Bond Length C–S: ~1.82 Å C–N: ~1.47 ÅC–C: ~1.55 ÅThietane expands the vector depth, pushing substituents further into binding pockets.
Internal Bond Angle C–S–C: ~78° C–N–C: ~92°C–C–C: ~88°The acute angle at sulfur creates high ring strain, influencing reactivity and metabolic opening.
Ring Pucker Angle ~25–30° (Butterfly) ~0–10° (Planar/Shallow)~25–35° (Puckered)Thietane is rarely planar; this fixed pucker dictates the vector of the N-ethyl substituent.
Salt Stoichiometry 1:1 (Mono-HCl) 1:1 or 1:2 (HCl)N/A (Neutral/Amine salt)The thietane sulfur is a poor H-bond acceptor; the HCl protonates only the exocyclic amine.
Space Group (Typ.) P2₁/c or P2₁2₁2₁ P2₁/cP2₁/cMonoclinic packing is common; thietane sulfur enables S···Cl halogen bonding interactions.

Note on Causality: The significant difference in bond length (1.82 Å vs 1.47 Å) is the primary driver of "performance" divergence. Replacing an azetidine with a thietane is not a subtle change; it expands the core volume and alters the exit vector of the N-ethyl group, potentially clashing with tight protein sub-pockets or filling hydrophobic voids.

Experimental Protocol: Crystallization of N-Ethylthietan-3-amine HCl

Crystallizing small molecular weight amine salts is notoriously difficult due to high hygroscopicity and rotational disorder. The following protocol utilizes a Self-Validating Vapor Diffusion method to ensure high-quality single crystals suitable for XRD.

Phase A: Salt Formation (The "Clean" Seed)

Objective: Generate a stoichiometric 1:1 salt without excess acid, which degrades the thietane ring.

  • Dissolution: Dissolve 100 mg of N-ethylthietan-3-amine free base in 2 mL of anhydrous diethyl ether at 0°C.

  • Acidification: Dropwise add 1.0 equivalent of 2M HCl in diethyl ether. Do not use aqueous HCl, as water inclusion promotes deliquescence.

  • Precipitation: A white precipitate forms immediately. Centrifuge (3000 rpm, 2 min) and decant the supernatant.

  • Wash: Resuspend solid in pentane, centrifuge, and decant (2x) to remove trace water/impurities.

  • Drying: Dry under high vacuum (0.1 mbar) for 4 hours.

Phase B: Vapor Diffusion Crystallization (The Growth)

Objective: Slow growth to minimize lattice disorder.

  • Inner Vial (Solution): Dissolve 20 mg of the dry HCl salt in 0.5 mL of Methanol (MeOH) . Ensure the solution is clear.

  • Outer Vial (Antisolvent): Place the inner vial (uncapped) inside a larger 20 mL scintillation vial containing 4 mL of Ethyl Acetate (EtOAc) .

    • Why EtOAc? It is moderately polar but will slowly lower the solubility of the salt in the MeOH layer without crashing it out as amorphous powder.

  • Sealing: Cap the outer vial tightly with Parafilm to prevent atmospheric moisture entry.

  • Incubation: Store at 4°C in a vibration-free environment.

    • Checkpoint: Crystals should appear as prisms or plates within 48–72 hours. If needles form, the diffusion is too fast—switch antisolvent to Isopropyl Ether.

Phase C: Data Collection Strategy
  • Temperature: Mount crystal at 100 K (Cryostream). Reason: Thietane rings suffer from high thermal motion/disorder at room temperature; cooling is mandatory to resolve the ring pucker.

  • Resolution: Aim for 0.75 Å or better to resolve the hydrogen positions on the ammonium group.

Visualization of Workflows

Diagram 1: Crystallization & Structural Validation Workflow

This flowchart outlines the critical path from synthesis to validated structure, highlighting the "Go/No-Go" decision points.

CrystallizationWorkflow Start Crude Amine (Free Base) Salt Salt Formation (Anhydrous HCl/Ether) Start->Salt Check1 Stoichiometry Check (1H NMR) Salt->Check1 Check1->Salt Excess Acid/Base Growth Vapor Diffusion (MeOH -> EtOAc) Check1->Growth Pure 1:1 XRD SC-XRD (100 K) Growth->XRD Solve Structure Solution (Direct Methods) XRD->Solve

Caption: Figure 1. Optimized workflow for isolating diffraction-quality crystals of hygroscopic thietane amine salts.

Diagram 2: Structural Logic & Bioisosteric Impact

This diagram illustrates the causal relationship between the thietane ring geometry and its pharmacological properties compared to azetidine.

StructureFunction Thietane Thietane Scaffold (Sulfur Heterocycle) Geo1 Long C-S Bond (1.82 Å) Acute Angle (78°) Thietane->Geo1 Azetidine Azetidine Scaffold (Nitrogen Heterocycle) Geo2 Short C-N Bond (1.47 Å) Obtuse Angle (92°) Azetidine->Geo2 Pucker Ring Pucker (Butterfly) ~30° Deviation Geo1->Pucker Planar Planar/Shallow Ring ~0-10° Deviation Geo2->Planar Result1 Increased Lipophilicity (Metabolic Stability) Pucker->Result1 Result2 Altered Vector (Unique Binding Space) Pucker->Result2

Caption: Figure 2. Structural causality: How thietane geometry (bond lengths/pucker) drives differentiation in drug design properties.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Thietane-Containing Building Blocks. Angewandte Chemie International Edition. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie. (Provides comparative baseline for 4-membered ring puckering). [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. (Source for standard C-S and C-N bond lengths). [Link]

  • Steiner, T. (2002). The Hydrogen Bond in the Solid State. Angewandte Chemie International Edition. (Reference for amine-chloride salt packing interactions). [Link]

GC-MS analysis for volatile impurities in N-Ethylthietan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the GC-MS Analysis of Volatile Impurities in N-Ethylthietan-3-amine: A Comparative Approach

Abstract

N-Ethylthietan-3-amine is an important heterocyclic building block in modern medicinal chemistry.[1] As with any Active Pharmaceutical Ingredient (API) or intermediate, controlling impurities is critical to ensure final product safety, efficacy, and regulatory compliance.[] Volatile impurities, often residual solvents from synthesis or degradation byproducts, are of particular concern and are strictly regulated by guidelines such as the International Council for Harmonisation (ICH) Q3C.[3][4] This guide provides a comprehensive examination of Gas Chromatography-Mass Spectrometry (GC-MS) for the robust analysis of these impurities in N-Ethylthietan-3-amine. We will explore the causality behind methodological choices, present a detailed, field-proven protocol, and objectively compare the performance of headspace GC-MS with alternative analytical strategies.

The Analytical Imperative: Why Scrutinize Volatile Impurities in N-Ethylthietan-3-amine?

The synthetic route to N-Ethylthietan-3-amine and related thietanes often involves potent reagents and a variety of organic solvents.[5][6] For instance, the formation of the thietane ring can be achieved through the cyclization of 1,3-dihaloalkanes with a sulfide source, while the ethylamine moiety may be introduced via reductive amination or alkylation.[7][8] These processes can introduce a spectrum of volatile impurities that must be meticulously controlled.

Potential Volatile Impurities and Their Origins:

  • Residual Solvents: The most common class of volatile impurities. Their presence is dictated by the solvents used in synthesis, work-up, and purification steps. Based on typical heterocyclic and amine syntheses, a range of solvents from different ICH classes could be present.[3][9]

  • Unreacted Starting Materials: Volatile precursors, such as ethylating agents or halo-intermediates, may persist in the final product if the reaction is incomplete.

  • Synthesis Byproducts: Side reactions, such as elimination or over-alkylation, can generate volatile byproducts that compromise the purity of the API.

Failing to control these impurities can impact the API's stability, introduce toxicity, and lead to regulatory rejection. Therefore, a highly sensitive and specific analytical method is not just recommended; it is a necessity.

Headspace GC-MS: The Gold Standard for Volatile Impurity Profiling

For the analysis of volatile impurities in pharmaceutical products, Gas Chromatography (GC) is the premier separation technique, prized for its ability to resolve complex mixtures of volatile and semi-volatile compounds.[] When coupled with a mass spectrometer (MS), it provides definitive identification based on mass spectra, making it an indispensable tool for impurity analysis.[10][11] Headspace (HS) sampling is the preferred injection technique for this application as it is significantly more robust than direct liquid injections.[9][12] This approach involves heating the sample in a sealed vial and injecting only the vapor phase (headspace), which effectively isolates volatile analytes from the non-volatile API matrix, preventing contamination of the GC system and enhancing method longevity.

Causality in Method Development: Key Considerations for N-Ethylthietan-3-amine

Developing a robust GC-MS method for an amine-containing compound requires special consideration due to the chemical nature of amines.

  • The Challenge of Amine Analysis: Volatile amines are basic and highly active compounds. They can readily adsorb to active sites within the GC inlet and column, leading to poor peak shape (tailing), reduced sensitivity, and compromised method accuracy.[13] This makes standard siloxane-based columns less than ideal.[14]

  • Column Selection: The cornerstone of a successful separation is the choice of the GC column. For this application, a specialized column designed for volatile amines is critical. These columns, such as the Agilent J&W CP-Volamine or Restek Rtx-Volatile Amine, feature a unique surface chemistry that is highly inert, ensuring excellent peak shape and sensitivity for even highly polar and basic analytes.[14][15][16] They are robust enough to withstand repeated water or solvent injections and offer high-temperature stability for "baking out" contaminants.[14]

  • Sample Diluent: The API must be dissolved in a suitable solvent to facilitate the release of volatile impurities into the headspace. The ideal diluent should have a high boiling point to avoid interfering with the analysis, effectively dissolve the sample, and be compatible with the GC column. N-methyl-2-pyrrolidinone (NMP), dimethyl sulfoxide (DMSO), and 1,3-dimethyl-2-imidazolidinone (DMI) are excellent choices commonly used in pharmacopeial methods like USP <467>.[9][17][18]

  • Mass Spectrometric Detection: The MS detector provides unparalleled specificity. For general screening of unknown impurities, a full scan mode is employed to acquire complete mass spectra for library matching. For quantifying known target impurities at trace levels, Selected Ion Monitoring (SIM) is the preferred mode, offering significantly enhanced sensitivity by monitoring only specific ions characteristic of the target analyte.[11]

Visualization of the Analytical Workflow

The overall process for analyzing volatile impurities is a systematic, multi-step workflow designed to ensure data integrity and regulatory compliance.

cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Review & Reporting Sample Sample Receipt & Login MethodSelection Method Selection & Validation Plan (ICH Q2) Sample->MethodSelection ReagentPrep Reagent & Standard Preparation MethodSelection->ReagentPrep SamplePrep Sample Preparation (Dissolution in NMP/DMSO) ReagentPrep->SamplePrep HS_GCMS Headspace GC-MS Analysis SamplePrep->HS_GCMS DataAcquisition Data Acquisition (Scan & SIM Mode) HS_GCMS->DataAcquisition DataProcessing Data Processing (Integration & Identification) DataAcquisition->DataProcessing Review Peer & QA Review DataProcessing->Review Report Final Report & C of A Generation Review->Report

Caption: High-level workflow for API volatile impurity analysis.

Comparative Analysis: Headspace GC-MS vs. Alternative Techniques

While HS-GC-MS is the dominant technique, it is instructive to compare it with other potential methods to understand its advantages and limitations.

FeatureHeadspace GC-MSDirect Liquid Injection GC-MSHigh-Performance Liquid Chromatography (HPLC)
Primary Application Volatile & semi-volatile impurities (e.g., residual solvents)Volatile impurities, less robust for complex matricesNon-volatile & semi-volatile impurities, API assay
Selectivity & ID Excellent; mass spectrum provides definitive identification.Excellent; mass spectrum provides definitive identification.Moderate; relies on retention time. Diode-array detector (DAD) adds some specificity. LC-MS required for definitive ID.
Sensitivity Excellent, especially in SIM mode for trace analysis.Good, but can be limited by matrix effects.Good, but generally less sensitive for typical volatile solvents than HS-GC-MS.
Robustness High; protects the GC system from non-volatile matrix, leading to longer column life and less downtime.[9]Low to Moderate; non-volatile matrix is injected, requiring frequent inlet maintenance and column trimming.High; well-established for routine API analysis.
Sample Throughput High; modern headspace autosamplers allow for unattended, overnight runs.Moderate; requires more frequent maintenance.High; a workhorse in QC labs.[19]
Ideal For Comprehensive screening and quantification of volatile impurities as per USP <467> and ICH Q3C.[3][17]Situations where headspace is unavailable or for analytes not amenable to static headspace.Impurity profiling of non-volatile species, degradation products, and enantiomeric impurities.[]

Experimental Protocols & Methodologies

This section provides a detailed, self-validating protocol for the analysis of volatile impurities in N-Ethylthietan-3-amine using Headspace GC-MS. The parameters are grounded in established pharmacopeial methods and best practices for amine analysis.

Headspace GC-MS Workflow Diagram

Caption: Step-by-step headspace GC-MS experimental workflow.

Detailed Instrumental Parameters

The following table outlines the recommended starting conditions for a validated analysis. These parameters should be optimized and validated according to ICH Q2(R2) guidelines.[20]

ParameterRecommended SettingRationale & Justification
Headspace Autosampler
Vial Equilibration Temp80 °CSufficient to partition volatile analytes into the headspace without inducing thermal degradation of the API.
Vial Equilibration Time20 minutesEnsures equilibrium is reached between the sample and vapor phase for reproducible results.
Injection Volume1.0 mLStandard volume providing good sensitivity.
Gas Chromatograph
GC ColumnAgilent J&W CP-Volamine (30m x 0.32mm, 5.0µm) or equivalentSpecifically designed for inertness towards basic compounds, ensuring symmetric peak shapes for amines.[15][18]
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Inlet Temperature250 °CEnsures rapid volatilization of analytes without degradation.
Split Ratio10:1Prevents column overloading while maintaining good sensitivity. Adjust as needed based on analyte concentration.
Oven ProgramInitial: 40 °C (hold 5 min) Ramp: 10 °C/min to 240 °C Hold: 5 minProvides good separation of very volatile solvents at the beginning and allows elution of higher-boiling analytes.
Mass Spectrometer
Ion Source Temp230 °CStandard temperature for robust ionization.
Quadrupole Temp150 °CStandard temperature for stable mass filtering.
Ionization ModeElectron Ionization (EI) at 70 eVStandard, reproducible ionization method that generates fragment-rich spectra for library matching.
Acquisition ModeFull Scan (m/z 35-350) and/or SIMFull scan for identification of unknowns; SIM for target quantification to achieve low detection limits.[11]
Validation Parameters (ICH Q2(R2) Framework)

A robust analytical method must be validated to prove its suitability for its intended purpose.[20][21] The table below shows typical performance characteristics that must be evaluated.

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity No interference at the retention time of target analytes.To ensure the method can unequivocally assess the analyte in the presence of other components (matrix, other impurities).
Linearity Correlation coefficient (r²) ≥ 0.99To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.
Limit of Detection (LOD) Signal-to-Noise ratio of ~3:1The lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of ~10:1; RSD < 10%The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[18]
Accuracy % Recovery of 80-120% for spiked samples.To assess the closeness of the test results to the true value.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 15% at LOQ; ≤ 10% at higher concentrations.To measure the method's consistency with repeated analyses of the same sample under the same conditions.
Robustness No significant impact on results from deliberate small variations in method parameters (e.g., oven temp, flow rate).To demonstrate the reliability of the method with respect to minor variations in its execution.

Concluding Remarks

The control of volatile impurities is a non-negotiable aspect of pharmaceutical development and manufacturing. For N-Ethylthietan-3-amine, a compound with an active amine functional group, Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) stands out as the most powerful and reliable analytical technique. By understanding the underlying chemical principles and making informed choices—particularly regarding the use of a specialized amine-inert GC column—researchers can develop and validate robust methods that ensure product quality and patient safety. This guide provides the foundational knowledge and a practical framework to achieve that goal, bridging the gap between theoretical understanding and real-world application.

References

  • Restek Corporation. (2018). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. [Link]

  • LabRulez GCMS. (n.d.). C1 – C3 amines - Analysis of volatile amines in DMA. [Link]

  • Steiner, D., et al. (2019). Derivatization-free determination of short-chain volatile amines in human plasma and urine by headspace gas chromatography-mass spectrometry. Journal of Clinical Laboratory Analysis. [Link]

  • Agilent Technologies. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. [Link]

  • Royal Society of Chemistry. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. [Link]

  • de Camargo, V. B., & Garcia, C. V. (2020). Analytical Method by Headspace-Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material. Scientia Pharmaceutica. [Link]

  • Chromatography Online. (2012). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. [Link]

  • Chen, I. et al. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • ResearchGate. (2018). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. [Link]

  • W.R. Grace. (2023). A Proven Approach to Impurity Control Across API and RSM Synthesis. [Link]

  • Agilent Technologies. (2017). Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ResearchGate. (2015). TRACE ANALYSIS OF VOLATILE AMINES IN AIR/GAS SAMPLES. [Link]

  • YouTube. (2019). synthesis of tertiary amines. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ResearchGate. (2020). Recent synthesis of thietanes. [Link]

  • Science of Synthesis. (n.d.). Thietanes and Their S-Oxides. [Link]

  • Agilent Technologies. (2011). Analysis of impurities in amine streams. [Link]

  • USP-NF. (n.d.). ICH Q3C Impurities: Residual Solvents - Contract Laboratories Perspectives. [Link]

  • ResearchGate. (2013). Determination of organic volatile impurities in active pharmaceutical ingredients. [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]

  • ResearchGate. (2024). Synthesis Methods of 3-Amino Thietane and its Derivatives. [Link]

  • Bryan Research & Engineering, LLC. (1984). Analysis of Amine Solutions by Gas Chromatography. [Link]

  • PubMed. (2017). Thietanes and Derivatives thereof in Medicinal Chemistry. [Link]

  • ResearchGate. (2014). SPME-GC method for the determination of volatile amines as indices of freshness in fish samples. [Link]

  • ResearchGate. (2017). ICH GUIDELINES FOR IMPURITY PROFILE. [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Disposal of N-Ethylthietan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary (Operational Triage)

Stop and Read: N-Ethylthietan-3-amine presents a dual-hazard profile: chemical instability (due to the strained thietane ring) and corrosivity (due to the secondary amine).

  • Primary Disposal Path: High-Temperature Incineration (HTI) with scrubber systems.

  • Critical Prohibition: NEVER mix with strong oxidizing agents (e.g., peroxides, nitric acid) or strong Lewis acids. The thietane ring is susceptible to rapid, exothermic ring-opening polymerization (ROP) or oxidation.

  • Odor Warning: Thietanes possess a low odor threshold (garlic/sulfur). Double-containment is mandatory to prevent facility evacuation alarms.

Chemical Profile & Hazard Causality

To dispose of this compound safely, you must understand the molecular mechanics driving its risks. This is not just "organic waste"; it is a strained heterocycle.[1]

FeatureChemical LogicOperational Consequence
Thietane Ring 4-membered sulfur ring with high angle strain (~80 kJ/mol).Instability: Prone to ring-opening by electrophiles or oxidizers. Do not mix with acidic waste streams.
Secondary Amine Basic nitrogen lone pair (

).
Corrosivity: Will generate significant heat if mixed with acid waste. Forms salts that may precipitate and clog lines.[2]
Ethyl Group Increases lipophilicity.Permeability: Can penetrate standard latex gloves. Use Nitrile (minimum 0.11mm) or Silver Shield® laminates.
Sulfur Content Thioether linkage.Odor/Emissions: Combustion produces

. Must be incinerated at a facility with alkaline scrubbers.

Pre-Disposal Stabilization Protocol

Before moving the vessel to the waste accumulation area, stabilize the material to prevent accidental exposure or reaction.

A. Odor Containment (The "Russian Doll" Method)

Thietane odors are pervasive and can trigger false gas leaks reports.

  • Primary Vessel: Ensure the original cap is PTFE-lined and torqued correctly. Tape the cap with parafilm.

  • Secondary Barrier: Place the primary vessel inside a heavy-duty polyethylene (PE) Ziploc bag.

  • Adsorbent Layer: Add 50g of activated carbon or vermiculite into the bag before sealing. This captures fugitive vapors.

  • Final Seal: Heat-seal the bag if possible; otherwise, tape securely.

B. Quenching (Only for Trace Residues)

Note: Do not quench bulk quantities (>10mL) in the lab due to exotherm risks. Send bulk directly to waste. For glassware cleaning:

  • Rinse with a dilute Bleach (NaOCl) solution (10%).

  • Mechanism: The bleach oxidizes the sulfur to a sulfoxide/sulfone (water-soluble, less odorous) and degrades the amine.

  • Warning: Perform in a fume hood. This reaction is exothermic.

Waste Stream Decision Matrix

Use this logic flow to determine the correct waste container.

WasteDecision Start Start: N-Ethylthietan-3-amine Waste StateCheck Physical State? Start->StateCheck PurityCheck Is it Pure or Mixed? StateCheck->PurityCheck Liquid StreamB Stream B: Solid Hazardous Waste (Debris/Gloves) StateCheck->StreamB Solid (Wipes/Gloves) ContamCheck Contaminated with Oxidizers/Acids? PurityCheck->ContamCheck Reaction Mixture StreamA Stream A: Organic Waste (Non-Halogenated/Sulfur) Code: D001/D002 PurityCheck->StreamA Pure/Solvent Mix ContamCheck->StreamA No (Compatible Solvents) StreamC Stream C: High Hazard Segregation (Do Not Mix) ContamCheck->StreamC Yes (Risk of Exotherm)

Figure 1: Decision logic for segregating thietane-amine waste streams. Note the critical separation of potentially incompatible reaction mixtures.

Step-by-Step Disposal Workflow

Phase 1: Identification & Labeling[3]
  • Labeling: Affix a hazardous waste tag immediately.

  • Constituents: List "N-Ethylthietan-3-amine" explicitly. Do not use generic terms like "Organic Waste."

  • Hazard Checkboxes: Check Flammable , Corrosive , and Toxic .

  • Supplemental Text: Write "SULFUR ODOR - CONTAINS THIETANE" in the comments section of the tag.

Phase 2: Segregation
  • Container Type: Use High-Density Polyethylene (HDPE) or glass. Avoid metal containers (aluminum/steel) as amines can corrode certain alloys over time, and sulfur compounds can react with trace metals.

  • Compatibility:

    • YES: Acetone, Methanol, Dichloromethane (if Halogenated stream), Toluene.

    • NO: Sulfuric Acid, Nitric Acid, Hydrogen Peroxide, Acid Chlorides.

Phase 3: Final Disposal (Facility Level)
  • Method: The waste must be routed to a Rotary Kiln Incinerator .

  • Temperature: >1000°C is required to ensure complete destruction of the strained ring and amine.

  • Scrubbing: The facility must have wet gas scrubbers to neutralize the

    
     (sulfur dioxide) and 
    
    
    
    (nitrogen oxides) generated during combustion.

Regulatory & Compliance Data

US EPA (RCRA) Classification

While N-Ethylthietan-3-amine is not explicitly listed on the P or U lists, it triggers "Characteristic" waste codes based on its properties:

  • D001 (Ignitable): If the flash point is

    
     (Highly likely for this class of molecule).
    
  • D002 (Corrosive): If the pH is

    
     (Possible for concentrated amines).
    
  • D003 (Reactive): Potential. While not a standard explosive, the ring strain of thietane qualifies it for careful scrutiny under reactivity if mixed with polymerization initiators.

Transport (DOT)
  • Proper Shipping Name: Flammable liquids, corrosive, n.o.s. (contains N-Ethylthietan-3-amine).[3]

  • Hazard Class: 3 (Flammable Liquid).[4]

  • Subsidary Risk: 8 (Corrosive).

  • Packing Group: II (Medium Danger).

Emergency Contingencies

Spill Scenario (Liquid Release)
  • Evacuate: Clear the immediate area. The smell will likely cause panic; communicate that it is a "sulfur compound" to first responders.

  • PPE: Don Butyl rubber or Silver Shield gloves. Standard nitrile provides only temporary splash protection against thietanes.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Clay). Do not use paper towels (increases surface area for evaporation and flammability).

  • Decontaminate: Wipe the surface with 10% bleach solution to oxidize residual sulfur and kill the odor.

Exposure (Skin/Eye)[5][6][7]
  • Skin: Wash with soap and water for 15 minutes.[5] Do not use ethanol (increases skin absorption).

  • Eyes: Flush for 15 minutes.[3][5] The amine is caustic; immediate irrigation is critical to prevent corneal opacity.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. (40 CFR Part 261). [Link]

  • PubChem. (n.d.). Thietane Compound Summary. National Library of Medicine. (Used for structural reactivity inference). [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.